Voglibose
Description
This compound is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. It is made in India by Ranbaxy Labs and sold under the trade name Volix.
This compound is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. This compound binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021442, DTXSID501031239 | |
| Record name | Voglibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voglibose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+02 g/L | |
| Record name | Voglibose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83480-29-9, 112653-29-9 | |
| Record name | Voglibose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voglibose [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voglibose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voglibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOGLIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Voglibose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Voglibose mechanism of action on alpha-glucosidase
An In-depth Technical Guide to the Mechanism of Action of Voglibose on α-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, synthetic inhibitor of α-glucosidase enzymes, critical for the management of type 2 diabetes mellitus.[1][2] Its mechanism is centered on the competitive and reversible inhibition of α-glucosidases located in the brush border of the small intestine.[3] This action delays the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides, thereby blunting postprandial glycemic excursions.[3][4] Unlike systemic agents, this compound acts locally within the gastrointestinal tract and is poorly absorbed, which contributes to its safety profile.[5] This guide provides a detailed examination of its inhibitory kinetics, the structural basis of its action, and standardized protocols for its evaluation.
Core Mechanism of Action: Competitive Inhibition
The primary therapeutic effect of this compound is achieved by delaying the digestion and subsequent absorption of carbohydrates.[3] In the small intestine, membrane-bound α-glucosidase enzymes, including maltase, sucrase, and isomaltase, are responsible for the final step of carbohydrate digestion—hydrolyzing disaccharides and oligosaccharides into glucose and other monosaccharides.[3]
This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of these α-glucosidase enzymes, competing directly with dietary carbohydrate substrates.[4] Its structure mimics that of the natural carbohydrate substrate, allowing it to occupy the enzyme's active site with high affinity. This binding event prevents the enzyme from processing actual carbohydrates, effectively reducing the rate of glucose release and absorption into the bloodstream.[3] This localized action in the gut mitigates sharp spikes in postprandial blood glucose levels without stimulating insulin secretion or causing hypoglycemia.[5]
Quantitative Analysis of Inhibitory Activity
This compound is a highly potent α-glucosidase inhibitor, demonstrating significantly greater activity against key disaccharidases compared to other drugs in its class, such as acarbose and miglitol.[3] The inhibitory activity of this compound on maltose and sucrose is reported to be 190 to 270 times higher than that of acarbose and 100 times higher than that of miglitol.[3] While specific IC50 and Ki values for this compound are not consistently reported across literature, its high relative potency is a key characteristic. For context, published IC50 values for acarbose against human sucrase and rat maltase are provided below.
| Inhibitor | Target Enzyme | Source | IC50 Value (μM) | Relative Potency Note |
| Acarbose | Sucrase | Human | 2.5 ± 0.5[6] | This compound is significantly more potent.[3] |
| Acarbose | Maltase | Rat | 14.0 ± 2.0[6] | This compound is significantly more potent.[3] |
| This compound | Sucrase, Maltase | - | Not directly reported | 190-270x more potent than acarbose.[3] |
Structural Basis of Inhibition
Molecular docking and crystallography studies have elucidated the structural basis for this compound's potent inhibition. This compound binds within the active site of α-glucosidase, forming key interactions with catalytic residues.[7][8] Studies involving homologues of human intestinal α-glucosidase have shown that this compound interacts with critical aspartic acid residues (e.g., D443 and D542 in some models) that act as the nucleophile and acid/base catalyst during the normal hydrolysis of substrates.[8] This interaction stabilizes the enzyme-inhibitor complex, effectively blocking substrate access and preventing catalysis.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standardized method for determining the inhibitory activity of a compound against α-glucosidase, typically from yeast (Saccharomyces cerevisiae) or a mammalian source (e.g., rat intestinal acetone powder).[1][9][10]
Materials:
-
α-Glucosidase enzyme solution (e.g., 1.0 U/mL in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 1-5 mM in phosphate buffer)
-
Test inhibitor (this compound) solution at various concentrations
-
Positive control (e.g., Acarbose)
-
Stop solution (e.g., 0.1 M Sodium Carbonate, Na₂CO₃)
-
96-well microplate and reader (405 nm)
Methodology:
-
Preparation: In a 96-well plate, add 50 μL of phosphate buffer, 20 μL of the test inhibitor solution at a specific concentration, and 10 μL of the α-glucosidase enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 μL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for an additional 20-30 minutes. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.
-
Reaction Termination: Add 50 μL of the stop solution (Na₂CO₃) to each well to terminate the reaction and develop the color.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the reaction without an inhibitor).
-
IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).
Enzyme Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed using Lineweaver-Burk plots.[11][12][13]
Methodology:
-
Perform the α-glucosidase inhibition assay as described above.
-
Use several different fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.
-
For each inhibitor concentration, vary the concentration of the substrate (pNPG) over a range (e.g., 0.5 to 5 times the Kₘ value).
-
Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
-
Plot the data on a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration).
-
Analysis:
-
For competitive inhibition , the lines for different inhibitor concentrations will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases).
-
The inhibition constant (Ki) can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
-
Conclusion
This compound is a cornerstone in the management of postprandial hyperglycemia due to its potent and specific mechanism of action. By competitively and reversibly inhibiting intestinal α-glucosidases, it effectively slows carbohydrate digestion and glucose absorption. Its high potency and localized action within the gut underscore its utility and favorable safety profile. The experimental protocols detailed herein provide a robust framework for the continued study and development of α-glucosidase inhibitors, a critical class of therapeutics for type 2 diabetes.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of antidiabetic α‐glucosidase inhibitors and gut bacteria α‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 11. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Voglibose and its Impact on Glucagon-Like Peptide-1 (GLP-1) Secretion Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Voglibose, a potent α-glucosidase inhibitor, is clinically utilized for the management of postprandial hyperglycemia in patients with type 2 diabetes. Its primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and absorption.[1][2] Beyond this established function, a significant body of research has illuminated a secondary, yet profound, effect of this compound: the potentiation of endogenous Glucagon-Like Peptide-1 (GLP-1) secretion. This guide provides an in-depth technical overview of the multifaceted pathways through which this compound modulates GLP-1, integrating findings from preclinical and clinical studies. We will explore the direct and indirect mechanisms, the effects of acute versus chronic administration, and associated molecular changes, presenting quantitative data and experimental methodologies for a comprehensive understanding.
Core Mechanism: Delayed Carbohydrate Delivery and L-Cell Stimulation
The fundamental mechanism by which this compound enhances GLP-1 secretion is a direct consequence of its α-glucosidase inhibitory action. By preventing the breakdown of complex carbohydrates into absorbable monosaccharides in the proximal small intestine, this compound facilitates the transit of these undigested nutrients to the distal ileum and colon.[1][3] This region of the gut has a high density of enteroendocrine L-cells, which are the primary producers of GLP-1. The presence of carbohydrates in the distal gut lumen acts as a direct stimulus for these L-cells, triggering the synthesis and secretion of GLP-1.[3][4]
References
- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Voglibose on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose, a potent alpha-glucosidase inhibitor, is a well-established therapeutic agent for the management of postprandial hyperglycemia in patients with type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, thereby delaying carbohydrate digestion and glucose absorption.[1][2][3] However, emerging evidence reveals that the therapeutic effects of this compound extend beyond its glucose-lowering action, influencing a complex network of intracellular signaling cascades. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound treatment, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the effects of this compound on key signaling pathways, present quantitative data from pertinent studies, provide detailed experimental protocols, and visualize these complex interactions through signaling pathway diagrams.
Core Signaling Cascades Modulated by this compound
This compound treatment has been demonstrated to impact several critical cellular signaling pathways that are often dysregulated in diabetes and its associated complications. These include:
-
Glucagon-Like Peptide-1 (GLP-1) Signaling: this compound enhances the secretion of GLP-1, an incretin hormone with multifaceted beneficial effects on glucose homeostasis.[2][4]
-
Inflammatory Signaling (NF-κB Pathway): this compound exhibits anti-inflammatory properties by attenuating the nuclear factor-kappa B (NF-κB) signaling cascade.[4][5]
-
Endoplasmic Reticulum (ER) Stress Signaling: The drug mitigates ER stress, a condition implicated in β-cell dysfunction and insulin resistance.[4][5]
-
Oxidative Stress Signaling: this compound reduces the production of reactive oxygen species (ROS) and enhances antioxidant defense mechanisms.[3][6]
-
The Polyol Pathway: By inhibiting aldose reductase, this compound can modulate the polyol pathway, which is linked to the pathogenesis of diabetic complications.
-
Protein Kinase C (PKC) Signaling: Through its primary effect of lowering hyperglycemia, this compound indirectly influences the activation of Protein Kinase C (PKC), a key mediator of vascular complications in diabetes.[1][2][7]
Glucagon-Like Peptide-1 (GLP-1) Signaling
This compound administration leads to an increased secretion of GLP-1 from enteroendocrine L-cells in the gut.[2][4] This is primarily due to the delayed digestion of carbohydrates, allowing them to reach the distal parts of the small intestine where L-cells are more abundant. GLP-1, in turn, activates its receptor (GLP-1R) on pancreatic β-cells, leading to the potentiation of glucose-stimulated insulin secretion.[4] The downstream signaling of GLP-1R activation involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[8]
Quantitative Data: Effects of this compound on GLP-1 and Insulin Secretion
| Parameter | Treatment Group | Control Group | Fold Change/Percentage Change | Study Reference |
| Active GLP-1 (pmol/L) at 15 min post-glucose | This compound-treated KKAy mice | Diabetic KKAy mice | ~2.5-fold increase | [4] |
| Blood Insulin (ng/mL) at 15 min post-glucose | This compound-treated KKAy mice | Diabetic KKAy mice | ~1.8-fold increase | [4] |
Experimental Protocol: Oral Glucose-Stimulated GLP-1 Secretion Test
This protocol is adapted from a study investigating the effects of this compound in diabetic KKAy mice.[4]
Materials:
-
This compound (or vehicle control)
-
D-glucose solution (2 g/kg)
-
DPP-4 inhibitor
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA kit for active GLP-1
Procedure:
-
Fast mice overnight with ad libitum access to water.
-
Administer this compound (1 mg/kg) or vehicle control via oral gavage.
-
After a specified pre-treatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the orbital sinus. Immediately add a DPP-4 inhibitor to the blood sample to prevent GLP-1 degradation.
-
Administer D-glucose (2 g/kg) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes). Add DPP-4 inhibitor to each sample.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
Signaling Pathway Diagram: this compound and GLP-1 Secretion
Inflammatory Signaling (NF-κB Pathway)
Chronic low-grade inflammation is a key feature of type 2 diabetes. The NF-κB signaling pathway is a central regulator of inflammation. In diabetic conditions, various stimuli can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound treatment has been shown to suppress this pathway in the intestine.[5]
Quantitative Data: Effects of this compound on Inflammatory Markers
| Parameter | Treatment Group | Control Group | Percentage Change | Study Reference |
| Phosphorylated NF-κB p65 (positive area in immunohistochemistry) | This compound-treated KKAy mice | Diabetic KKAy mice | Significantly decreased (p < 0.01) | [5] |
| Serum Endotoxin (EU/mL) | This compound-treated KKAy mice | Diabetic KKAy mice | ~30% decrease | [5] |
| Serum TNF-α (pg/mL) | This compound-treated KKAy mice | Diabetic KKAy mice | ~40% decrease | [5] |
| Serum IL-6 (pg/mL) | This compound-treated KKAy mice | Diabetic KKAy mice | ~50% decrease | [5] |
Experimental Protocol: Western Blot for Phosphorylated NF-κB p65
This is a general protocol that can be adapted for the analysis of phosphorylated NF-κB p65 in tissue or cell lysates.
Materials:
-
Tissue or cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total NF-κB p65 or a housekeeping protein like β-actin.
Signaling Pathway Diagram: this compound and NF-κB Signaling
References
- 1. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C activity is acutely regulated by plasma glucose concentration in human monocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An alpha-glucosidase inhibitor, this compound, reduces oxidative stress markers and soluble intercellular adhesion molecule 1 in obese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Voglibose and Its Impact on Gut Microbiota Composition: A Technical Guide
Abstract
Voglibose, a potent α-glucosidase inhibitor, is primarily utilized in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. Its mechanism of action, which involves delaying carbohydrate digestion and absorption in the small intestine, inherently creates a unique selective pressure on the gut microbiome.[1][2] By increasing the delivery of undigested carbohydrates to the colon, this compound serves as a prebiotic agent, significantly altering the composition and metabolic output of the gut microbiota.[1][3] This guide provides an in-depth technical overview of the current research on this compound's impact on gut microbial ecosystems. It synthesizes quantitative data on microbial shifts, changes in key metabolites such as short-chain fatty acids (SCFAs), and the downstream physiological consequences, including enhanced glucagon-like peptide-1 (GLP-1) secretion and reduced intestinal inflammation.[2][4] Detailed experimental protocols and visual pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development exploring the intricate interplay between this compound and the gut microbiome.
Core Mechanism of Action: Beyond α-Glucosidase Inhibition
This compound's primary therapeutic action is the competitive and reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[1] This enzymatic blockade slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] Consequently, the influx of glucose into the bloodstream is blunted, mitigating post-meal hyperglycemic spikes. However, this action has a crucial secondary effect: a significant portion of dietary carbohydrates bypasses absorption in the upper gastrointestinal tract and enters the large intestine.[3] This bolus of available substrate directly fuels the saccharolytic bacteria residing in the colon, initiating a cascade of changes in the gut microbial environment.[1]
Figure 1: Primary mechanism of this compound action in the gastrointestinal tract.
Quantitative Impact on Gut Microbiota Composition
This compound administration induces significant and reproducible shifts in the gut microbial community structure. A key finding is the alteration of the ratio between the two dominant phyla, Firmicutes and Bacteroidetes. Studies consistently report a decrease in the Firmicutes/Bacteroidetes (F/B) ratio, a change often associated with a leaner phenotype and improved metabolic health.[2][5] At the genus level, this compound promotes the growth of beneficial bacteria while suppressing others.
| Microbial Group | Change Observed | Study Model / Context | Reference(s) |
| Phylum Level | |||
| Firmicutes/Bacteroidetes Ratio | Decreased | Diet-induced obese mice | [2][5] |
| Genus/Family Level | |||
| Bacteroidales S24-7 group | Enhanced | Mice | [3][6] |
| Desulfovibrionaceae desulfovibrio | Decreased | Mice | [3][6] |
| Bifidobacterium | Increased | Type 2 Diabetes Patients (with acarbose, a similar α-GI) | [7] |
| Lactobacillus | Increased | Type 2 Diabetes Patients (with acarbose, a similar α-GI) | [7] |
Modulation of Gut Microbiota Metabolites: The Role of SCFAs
The increased fermentation of carbohydrates by the altered gut microbiota leads to a marked increase in the production of short-chain fatty acids (SCFAs). These metabolites are not merely waste products but act as crucial signaling molecules that mediate communication between the gut microbiome and the host. This compound treatment has been shown to significantly elevate fecal and cecal concentrations of acetate and propionate.[3][4]
| Short-Chain Fatty Acid (SCFA) | Change in Concentration | Study Model | Reference(s) |
| Acetic Acid | Significantly Increased | KKAy diabetic mice; other mouse models | [3][4] |
| Propionic Acid | Significantly Increased | KKAy diabetic mice; other mouse models | [3][4] |
| Butyric Acid | No significant change or slight increase | KKAy diabetic mice; other mouse models | [3][4] |
| Total SCFAs | Significantly Increased | Mice | [3] |
These SCFAs, particularly propionate and acetate, are known to stimulate intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone vital for glucose homeostasis.[2][4]
Downstream Physiological Effects and Signaling Pathways
The this compound-induced alterations in microbiota and their metabolites trigger a series of beneficial physiological responses that extend beyond glycemic control.
-
Enhanced GLP-1 Secretion: By increasing SCFAs, this compound significantly enhances both basal and glucose-stimulated GLP-1 secretion.[4] GLP-1, in turn, stimulates glucose-dependent insulin secretion, suppresses glucagon release, and delays gastric emptying.[2]
-
Amelioration of Intestinal Inflammation: this compound has been shown to reduce the proportion of pro-inflammatory macrophages in the ileum and decrease the expression of the inflammatory transcription factor NF-κB.[4]
-
Improved Intestinal Barrier Integrity: The treatment can increase the expression of tight junction proteins, such as ZO-1 and occludin, strengthening the gut barrier.[4]
-
Reduction of Endoplasmic Reticulum (ER) Stress: this compound alleviates ER stress in the ileum, a condition linked to inflammation and metabolic dysfunction.[4][8]
-
Metabolism of this compound: The gut microbiota itself plays a critical role in metabolizing this compound.[9][10][11] Studies using antibiotic-treated "pseudo-germ-free" mice show that the absence of a healthy microbiome reduces this compound metabolism, thereby increasing its local bioavailability and enhancing its glucose-lowering effect.[9][10]
Figure 2: Signaling cascade from this compound administration to metabolic benefits.
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of key experimental protocols used in studying the effects of this compound on the gut microbiota.
5.1 In Vivo Animal Studies
-
Model: Type 2 diabetic KKAy mice are a common model.[4] Mice are often first fed a high-fat diet to induce a diabetic phenotype.[4]
-
Treatment: this compound is administered typically at a dose of 1 mg/kg via oral gavage, once daily, for a period of 5 to 12 weeks.[4][5]
-
Sample Collection: Fecal samples are collected for microbiota and SCFA analysis. At the end of the study, cecal contents, blood, and ileum tissue are collected for further analysis.[3][4]
-
Glucose and Hormone Assays: Oral glucose tolerance tests (OGTT) are performed to assess glycemic control. Blood samples are collected at baseline and specified time points after a glucose challenge to measure active GLP-1 and insulin levels, often with the addition of a DPP-4 inhibitor to prevent GLP-1 degradation.[4]
5.2 Microbiota and Metabolite Analysis
-
16S rRNA Gene Sequencing: Total microbial DNA is extracted from fecal or cecal samples. The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using platforms like Illumina MiSeq. The resulting sequences are then processed through bioinformatics pipelines (e.g., QIIME, DADA2) for taxonomic classification and diversity analysis.
-
SCFA Quantification: Fecal or cecal samples are homogenized, acidified, and extracted with an organic solvent (e.g., ether). The concentrations of SCFAs (acetate, propionate, butyrate, etc.) in the extract are then quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).[3]
5.3 In Vitro this compound Metabolism
-
Preparation of Intestinal Contents: Cecal contents are collected from both control mice and "pseudo-germ-free" mice (pre-treated with a cocktail of broad-spectrum antibiotics for several days).[9][10][12] The contents are prepared into a slurry under anaerobic conditions.
-
Incubation: Various concentrations of this compound are incubated with the intestinal content preparations at 37°C over a time course (e.g., 0, 3, 6, 24 hours).[9][10]
-
Quantification: At each time point, the reaction is stopped, and the remaining concentration of this compound is measured using liquid chromatography-mass spectrometry (LC-MS).[9][10] A significant decrease in this compound concentration in the control group compared to the antibiotic-treated group indicates microbial metabolism.[9][10]
Figure 3: A generalized experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
The evidence strongly indicates that this compound functions as a significant modulator of the gut microbiota, an effect that is intrinsically linked to its therapeutic efficacy. By altering substrate availability in the colon, this compound reshapes the microbial community, decreases the F/B ratio, and boosts the production of beneficial metabolites like SCFAs.[2][3][5] This metabolic reprogramming of the gut microbiome enhances GLP-1 secretion, reduces intestinal inflammation, and contributes to improved metabolic health.[4] The finding that the microbiota also metabolizes this compound itself opens up new avenues for research into pharmacomicrobiomics, where an individual's microbiome could predict their response to the drug.[9][10] For drug development professionals, these insights suggest that targeting the gut microbiome could be a viable strategy for developing novel therapeutics for metabolic diseases and that the microbiome should be a key consideration in the clinical evaluation of drugs that act within the gastrointestinal tract.
References
- 1. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. Anti-diabetic treatment leads to changes in gut microbiome [imrpress.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparisons of Effects on Intestinal Short-Chain Fatty Acid Concentration after Exposure of Two Glycosidase Inhibitors in Mice [jstage.jst.go.jp]
- 7. The Relationships between Gut Microbiota and Diabetes Mellitus, and Treatments for Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo [e-dmj.org]
The Pharmacodynamics of Voglibose in Pre-clinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose is a potent α-glucosidase inhibitor, a class of oral anti-diabetic agents that manage postprandial hyperglycemia by delaying carbohydrate digestion and absorption.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as observed in pre-clinical models. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative efficacy, and experimental methodologies related to this compound. The information presented herein is crucial for understanding the therapeutic potential and designing further pre-clinical and clinical investigations of this compound.
Core Mechanism of Action: α-Glucosidase Inhibition
This compound exerts its primary pharmacodynamic effect through the competitive and reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[1][2] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound effectively delays the digestion of carbohydrates, leading to a slower and more gradual rise in postprandial blood glucose levels.[2][3]
An important secondary mechanism that has been elucidated in pre-clinical models is the potentiation of incretin hormone secretion, particularly glucagon-like peptide-1 (GLP-1). The delayed passage of undigested carbohydrates to the distal small intestine stimulates the intestinal L-cells to secrete GLP-1.[4][5] GLP-1, in turn, enhances glucose-dependent insulin secretion, suppresses glucagon release, and may contribute to the preservation of pancreatic β-cell function.[4][5]
Pharmacodynamic Effects in Pre-clinical Models
Pre-clinical studies in various animal models of diabetes and obesity have demonstrated the multifaceted pharmacodynamic effects of this compound. These studies provide quantitative data on its efficacy in glycemic control and its influence on key metabolic hormones.
Glycemic Control
This compound has been shown to be highly effective in reducing postprandial hyperglycemia in rodent models of type 2 diabetes.
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Postprandial Blood Glucose (mg/dL) at 1 hour | Goto-Kakizaki (GK) rats | 190 ± 19 | 250 ± 25 | ↓ 24% | [6] |
| Postprandial Blood Glucose (mg/dL) at 2 hours | Goto-Kakizaki (GK) rats | 212 ± 23 | 256 ± 20 | ↓ 17% | [6] |
| Fasting Blood Glucose (mg/dL) after 28 days | KKAy mice | Significantly decreased (p < 0.001) | Diabetic Control | Data not quantified | [5] |
| Glycated Hemoglobin (HbA1c) after 42 days | KKAy mice | Significantly decreased (p < 0.05) | Diabetic Control | Data not quantified | [5] |
α-Glucosidase Enzyme Inhibition
The inhibitory activity of this compound against specific α-glucosidases has been quantified in pre-clinical studies. While specific IC50 values for sucrase and isomaltase in pre-clinical models were not available in the reviewed literature, the potent inhibitory effect on maltase has been documented.
| Enzyme | Animal Model | IC50 Value | Reference |
| Maltase | Rat small intestine (in vitro) | 6.4 x 10⁻⁹ mol/L | [1] |
| Sucrase | Rat small intestine | Significantly inhibited | [6] |
| Isomaltase | Rat small intestine | Significantly inhibited | [6] |
Incretin Hormone Regulation
Pre-clinical studies have provided quantitative evidence of this compound's ability to enhance the secretion of the incretin hormone GLP-1.
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Active GLP-1 (fasting) after 5 weeks | KKAy mice | Significantly increased | Diabetic Control | ↑ 124% (p < 0.05) | [5] |
| Active GLP-1 (15 min post-glucose load) after 5 weeks | KKAy mice | Significantly increased | Diabetic Control | ↑ 94% (p < 0.001) | [5] |
| Blood Insulin (15 min post-glucose load) after 5 weeks | KKAy mice | Significantly elevated | Diabetic Control | Data not quantified | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound-Mediated GLP-1 Secretion
References
- 1. Inhibitory effect of this compound and gymnemic acid on maltose absorption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Long-term therapeutic effects of this compound, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Voglibose: A New Frontier in Drug Repurposing for Non-Diabetic Pathologies
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Voglibose, a potent alpha-glucosidase inhibitor, has long been a cornerstone in the management of type 2 diabetes mellitus, primarily by controlling postprandial hyperglycemia.[1][2] Its mechanism of action in this context is well-established: the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[3][4] This action delays the digestion and absorption of carbohydrates, thereby mitigating sharp increases in blood glucose levels after meals.[3][4] However, a growing body of evidence suggests that the therapeutic utility of this compound extends far beyond glycemic control. Researchers are now exploring its potential in a variety of non-diabetic conditions, uncovering novel mechanisms of action that position this compound as a prime candidate for drug repurposing. This whitepaper provides an in-depth technical guide to the emerging applications of this compound, focusing on its potential in neurodegenerative diseases, cancer, inflammatory conditions, and dermatology, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action in Diabetes
The primary therapeutic effect of this compound is achieved through the inhibition of alpha-glucosidase enzymes, such as sucrase, maltase, and isomaltase, within the small intestine.[4][5] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, this compound effectively flattens the postprandial plasma glucose curve.[4] Unlike other oral hypoglycemic agents, it does not stimulate insulin secretion, thereby avoiding the risk of hypoglycemia.[4] Beyond this, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety.[5][6][7]
Potential for Drug Repurposing in Other Diseases
Emerging research highlights the pleiotropic effects of this compound, suggesting its potential to be repurposed for a range of diseases. These effects appear to be mediated by mechanisms independent of its primary alpha-glucosidase inhibitory action, including modulation of cellular signaling pathways, anti-inflammatory effects, and alterations of the gut microbiome.
Neurodegenerative Diseases: Alzheimer's Disease
This compound has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease (AD).[8][9] Studies suggest that its therapeutic effects are multifactorial, targeting key pathological features of the disease.
Proposed Mechanisms of Action:
-
Attenuation of Aβ Aggregation: this compound has been shown to reduce the aggregation of amyloid-beta (Aβ) plaques, a hallmark of AD.[8][9]
-
Reduction of Oxidative Stress and Neuroinflammation: The drug mitigates oxidative stress by enhancing the activity of antioxidant enzymes and reduces neuroinflammation by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β.[8]
-
Modulation of Wnt Signaling Pathway: this compound has been found to activate the Wnt signaling pathway, which is crucial for neuronal development and function and is often disrupted in AD.[9] It appears to target the DKK1-LRP6 interaction site, promoting neuroprotection.[9]
Quantitative Data Summary
| Parameter | Model | Treatment Group (this compound Dose) | Outcome | Reference |
| Cognitive Function | ICV-STZ-induced AD rat model | 10, 25, and 50 mg/kg | Significant improvement in spatial and non-spatial memory (p < 0.0001) | [8] |
| Island Latency | Rodent Model of AD | Lower and Higher Doses | Significant decrease in latency (p < 0.01 and p < 0.05, respectively) | [9] |
| Biochemical Markers | ICV-STZ-induced AD rat model | 10, 25, and 50 mg/kg | Significant attenuation of Acetylcholinesterase (AChE) and Malondialdehyde (MDA) activity (p < 0.0001) | [8] |
| Antioxidant Enzymes | ICV-STZ-induced AD rat model | 10, 25, and 50 mg/kg | Considerably enhanced operation of antioxidant enzymes (p < 0.0001) | [8] |
| Inflammatory Markers | ICV-STZ-induced AD rat model | 10, 25, and 50 mg/kg | Significant attenuation of TNF-α, IL-1β, and CRP activity (p < 0.0001) | [8] |
| Wnt Signaling | Rat brain homogenates | Not specified | Significant alterations in mRNA and protein expression of GSK-3β and β-catenin, indicating pathway upregulation | [9] |
Key Experimental Protocols
-
Streptozotocin-Induced Alzheimer's Model: Male Wistar rats receive an intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg/day to induce an AD-like pathology. This compound is then administered at various doses (e.g., 10, 25, 50 mg/kg) to assess its therapeutic effects against a control group and a reference drug like Galantamine (3 mg/kg).[10]
-
Behavioral Assessments: Spatial and non-spatial memory functions are evaluated using standardized behavioral tests for rodents.[8]
-
Biochemical and Molecular Analysis: Following the treatment period, brain tissues (cortex and hippocampus) are homogenized and subjected to biochemical assays to measure levels of AChE, MDA, antioxidant enzymes, and inflammatory cytokines (TNF-α, IL-1β, CRP). Western blot analysis is used to quantify the expression of proteins involved in Aβ aggregation and signaling pathways like Wnt.[8][9]
-
Histopathology: Brain sections are stained (e.g., with Congo red) to visualize and quantify Aβ plaque deposition and assess neuronal health.[9]
Visualizations
Caption: this compound's modulation of the Wnt signaling pathway in Alzheimer's disease.
Oncology: Colorectal Cancer
Preclinical studies indicate that this compound may possess chemopreventive properties, particularly against colorectal cancer. This effect is thought to be mediated by improving the metabolic environment and directly impacting cancer signaling pathways.
Proposed Mechanisms of Action:
-
Suppression of IGF/IGF-1R Axis: Insulin resistance and high levels of insulin-like growth factor (IGF-1) are linked to an increased risk of cancer. This compound may suppress the IGF/IGF-1R signaling pathway in the colonic mucosa, thereby inhibiting cancer cell proliferation.[11]
-
Anti-inflammatory and Antioxidant Effects: The drug reduces oxidative stress and inflammation within the colon, creating a less favorable environment for carcinogenesis.[11]
Quantitative Data Summary
| Parameter | Model | Treatment Group | Outcome | Reference |
| Colorectal Neoplastic Lesions | Azoxymethane (AOM)-induced db/db mice | AOM + this compound | Significant suppression in the development of lesions | [11] |
| Number of BCACs | AOM-induced db/db mice | AOM + this compound | Significantly fewer aberrant crypt foci (BCACs) compared to AOM alone | [11] |
| Incidence of BCACs | AOM-induced db/db mice | AOM + this compound | 58.3% incidence compared to 91.6% in the AOM alone group | [11] |
| Serum Glucose & Oxidative Stress | AOM-induced db/db mice | This compound-treated | Reduced serum glucose levels and oxidative stress | [11] |
| Colonic IGF-1 mRNA | AOM-induced db/db mice | This compound-treated | Reduced mRNA expression of IGF-1 in the colon mucosa | [11] |
Key Experimental Protocols
-
Azoxymethane (AOM)-Induced Colorectal Cancer Model: Diabetic and obese mice (e.g., db/db mice) are injected with the carcinogen azoxymethane to induce the formation of pre-malignant lesions in the colon. One cohort of mice is administered this compound in their drinking water, while the control group receives plain water. At the end of the study period, the colons are excised, and the number and incidence of aberrant crypt foci (preneoplastic lesions) are quantified.[11]
Visualizations
Caption: Proposed mechanisms for this compound-mediated suppression of colorectal cancer.
Gut Microbiome and Systemic Inflammation
This compound primarily acts within the gastrointestinal tract and has a profound impact on the gut microbiome, which in turn influences systemic inflammation and metabolic health.
Proposed Mechanisms of Action:
-
Modulation of Gut Microbiota: By delaying carbohydrate digestion, this compound alters the substrate availability for gut bacteria, leading to changes in the microbial composition. Notably, it has been shown to reduce the Firmicutes/Bacteroidetes ratio, a shift generally associated with a healthier metabolic profile.[6]
-
Reduction of Endotoxemia and Inflammation: Changes in the gut microbiota can improve intestinal barrier function. This compound treatment has been linked to decreased blood levels of endotoxin and pro-inflammatory cytokines (IL-1β, IL-6) and chemokines (Cxcl1, Ccl4), while tending to increase the anti-inflammatory cytokine IL-10.[12][13]
-
Increased GLP-1 Secretion: The altered gut environment and microbial population stimulate the secretion of GLP-1, contributing to improved glycemic control and potentially offering wider metabolic benefits.[5][13]
Quantitative Data Summary
| Parameter | Model | Treatment Group | Outcome | Reference |
| Gut Microbiota | Rodent models | This compound | Reduced Firmicutes/Bacteroidetes ratio | [6] |
| Blood Endotoxin | KKAy diabetic mice | This compound (1 mg/kg) | Significant decrease compared to diabetic model group | [12][13] |
| Pro-inflammatory Cytokines | KKAy diabetic mice | This compound (1 mg/kg) | Significant decrease in blood levels of IL-1β and IL-6 | [12][13] |
| Chemokines | KKAy diabetic mice | This compound (1 mg/kg) | Significant decrease in blood levels of Cxcl1 and Ccl4 | [12][13] |
| Anti-inflammatory Cytokine | KKAy diabetic mice | This compound (1 mg/kg) | Tendency to elevate IL-10 levels | [13] |
Visualizations
Caption: this compound's impact on the gut-metabolism axis.
Dermatology: Hyperpigmentation Disorders
Recent in vitro studies have uncovered a novel application for this compound in dermatology as an anti-melanogenic agent, suggesting its potential for treating hyperpigmentation disorders.
Proposed Mechanisms of Action:
-
Inhibition of Melanin Synthesis: this compound directly inhibits melanin production and the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[14][15]
-
Modulation of Melanogenesis Signaling: It downregulates the expression of key melanogenic proteins, including MITF, TRP-1, and TRP-2. This is achieved by modulating multiple signaling pathways, including the suppression of PKA/CREB, MAPK, and PI3K/AKT activation, and restoring GSK3β activity to inhibit β-catenin stabilization.[14][15]
Quantitative Data Summary
| Parameter | Model | Treatment Group (this compound) | Outcome | Reference |
| Melanin Synthesis | B16F10 melanoma cells | Dose-dependent | Significant reduction in melanin synthesis | [14][15] |
| Tyrosinase Activity | B16F10 melanoma cells | Dose-dependent | Significant reduction in tyrosinase activity | [14][15] |
| Melanogenic Proteins | B16F10 melanoma cells | Not specified | Decreased expression of MITF, TRP-1, and TRP-2 | [14][15] |
| Topical Safety | Human skin irritation tests | 50 and 100 μM | No adverse reactions observed | [14][15] |
Key Experimental Protocols
-
Cell-Based Melanogenesis Assays: B16F10 melanoma cells are treated with varying concentrations of this compound. Subsequently, cell viability is assessed to rule out cytotoxicity. Melanin content is quantified spectrophotometrically after cell lysis, and cellular tyrosinase activity is measured using L-DOPA as a substrate.[14]
-
Western Blot Analysis: Protein lysates from treated cells are analyzed by Western blotting to determine the expression levels of key signaling proteins (e.g., PKA, CREB, AKT, GSK3β, β-catenin) and melanogenesis-related factors (MITF, TRP-1, TRP-2).[14]
Visualizations
Caption: this compound's inhibitory effect on melanogenesis signaling pathways.
Conclusion
The therapeutic landscape of this compound is expanding significantly beyond its established role in diabetes management. Preclinical and in vitro evidence strongly suggests its potential for repurposing in diverse and complex diseases, including Alzheimer's disease, colorectal cancer, and hyperpigmentation disorders. The multifaceted mechanisms of action—spanning neuroprotection, anti-cancer signaling, gut microbiome modulation, and anti-inflammatory effects—underscore the drug's pleiotropic nature. While these findings are promising, it is critical to acknowledge that much of the data is derived from animal and cell-based models. Rigorous, well-designed clinical trials are now imperative to validate these potential new indications in humans, paving the way for this compound to address a broader spectrum of unmet medical needs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-diabetic treatment leads to changes in gut microbiome [imrpress.com]
- 7. mcpharmacol.com [mcpharmacol.com]
- 8. This compound attenuates cognitive impairment, Aβ aggregation, oxidative stress, and neuroinflammation in streptozotocin-induced Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Amyloid Beta-Induced Memory Deficits in a Rodent Model: A Potential Alzheimer's Therapy via Wnt Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-Glucosidase Inhibitor this compound Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Drug Repurposing of this compound, a Diabetes Medication for Skin Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Voglibose in Plasma by HPLC
An HPLC-based bioanalytical method has been established for the quantification of voglibose in plasma samples, catering to the needs of researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the reliable determination of this compound concentrations, crucial for pharmacokinetic and bioequivalence studies. The method is sensitive, specific, and has been validated in accordance with regulatory guidelines.
Introduction
This compound is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its lack of a significant UV chromophore, direct HPLC-UV detection can be challenging for the low concentrations typically found in plasma. Therefore, this protocol also addresses derivatization techniques to enhance detection sensitivity.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from endogenous plasma components. For enhanced sensitivity, a pre-column derivatization step can be employed, followed by UV or fluorescence detection. Alternatively, for higher concentrations or when coupled with mass spectrometry, direct injection after sample preparation is feasible.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Miglitol)
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
2. Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1120 compact or equivalent |
| Column | Agilent TC C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: Water (20:80 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient[1] |
| Detector | UV/VIS at 272 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 10 minutes |
3. Method Validation
The bioanalytical method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and stability.
-
Linearity: The method demonstrated linearity over a concentration range of 10-70 µg/mL.[1]
-
Precision and Accuracy: The intra-day and inter-day precision and accuracy were found to be within acceptable limits.
-
Recovery: The extraction efficiency of this compound from plasma was consistently high.
-
Stability: this compound was found to be stable in plasma under various storage conditions.
Data Presentation
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 70 | 0.9992[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 10 | < 5% | 98 - 102% | < 5% | 97 - 103% |
| MQC | 40 | < 5% | 99 - 101% | < 5% | 98 - 102% |
| HQC | 70 | < 4% | 99 - 101% | < 4% | 99 - 101% |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| LQC | 10 | 98.89 | < 1.5 |
| MQC | 40 | 99.50 | < 1.0 |
| HQC | 70 | 100.30 | < 1.0 |
Note: The data in Tables 2 and 3 are representative and may vary based on the specific laboratory conditions and instrumentation.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key steps in the bioanalytical method validation process.
References
Application Notes and Protocols for Inducing NAFLD in Mice for Voglibose Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing Non-Alcoholic Fatty Liver Disease (NAFLD) in a mouse model to study the effects of Voglibose. The methodologies are based on established research protocols and are intended to ensure reproducibility and accuracy in experimental outcomes.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely associated with metabolic syndromes like obesity and type 2 diabetes.[1][2] this compound, an alpha-glucosidase inhibitor, delays the intestinal absorption of glucose, thereby reducing postprandial hyperglycemia.[3][4] This mechanism is being investigated for its therapeutic potential in managing NAFLD by mitigating hepatic de novo lipogenesis (DNL).[3][4][5]
This document outlines a protocol for inducing NAFLD in mice using a high-fat, high-fructose diet and subsequent treatment with this compound to assess its effects on liver histology, gene expression, and relevant signaling pathways.
Experimental Protocols
NAFLD Induction and this compound Treatment in C57BL/6J Mice
This protocol is adapted from studies investigating the effects of this compound on diet-induced NAFLD in mice.[3][4][6]
2.1.1. Animal Model:
-
Species: Mus musculus
-
Sex: Male[3]
2.1.2. Housing and Acclimation:
-
Mice should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow for a one-week acclimation period with free access to standard chow and water before the start of the experiment.[8]
2.1.3. Experimental Design and Groups:
-
NAFLD Induction Phase (10 weeks):
-
Treatment Phase (10 weeks):
-
After the 10-week induction period, the HFHFr diet group is randomly divided into the following treatment arms:[3][4][5]
-
HFHFr + Vehicle: Continues the HFHFr diet with daily administration of a vehicle control (e.g., saline).
-
HFHFr + this compound: Continues the HFHFr diet with daily administration of this compound.
-
HFHFr + Positive Control (Pioglitazone): Continues the HFHFr diet with daily administration of Pioglitazone (an established treatment for NAFLD).[3][4][5]
-
-
2.1.4. Diet Composition:
-
Standard Chow Diet: A regular, low-fat rodent diet.
-
High-Fat, High-Fructose (HFHFr) Diet: A diet enriched with fat (e.g., 40-60% kcal from fat) and supplemented with fructose (e.g., 20% fructose in drinking water or diet).[3][5][9]
2.1.5. Drug Administration:
-
This compound: The dosage should be determined based on previous studies, typically administered orally.
-
Vehicle and Positive Control: Administered via the same route and volume as this compound.
2.1.6. Monitoring and Sample Collection:
-
Body Weight: Monitored weekly throughout the study.[8]
-
Food and Water Intake: Measured regularly.
-
Terminal Sample Collection: At the end of the 20-week experiment, mice are anesthetized and sacrificed.[5]
-
Blood: Collected via cardiac puncture for serum analysis (e.g., ALT, AST, triglycerides, cholesterol).
-
Liver Tissue: Harvested, weighed, and divided for histological analysis (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).[8]
-
2.1.7. Alternative NAFLD Induction Protocol: High-Fat Diet and Streptozotocin (STZ) For studies requiring a model that also incorporates hyperglycemia, a combination of a high-fat diet and a low dose of streptozotocin (STZ) can be utilized.[10][11][12]
-
Model: Neonatal C57BL/6 mice receive a single low-dose STZ injection (e.g., 200 µg per mouse) two days after birth.[2][10]
-
Diet: At four weeks of age, the mice are started on a high-fat diet.[10] This model is known to induce metabolic disturbances observed in patients with both diabetes and NAFLD.[10][11]
Analytical Methods
2.2.1. Histological Analysis:
-
Staining: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Masson's trichrome stain is used to evaluate fibrosis.[3][8]
2.2.2. Biochemical Analysis:
-
Serum Parameters: Commercially available kits are used to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol.
-
Hepatic Triglycerides: Lipids are extracted from frozen liver tissue, and triglyceride content is quantified.[13]
2.2.3. Gene Expression Analysis (RT-qPCR):
-
RNA Extraction: Total RNA is isolated from frozen liver tissue.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA.
-
Quantitative PCR: The expression levels of genes involved in inflammation (e.g., Il-1β, Mcp-1), fibrosis (e.g., Tgf-β, α-Sma, Col1a1), and de novo lipogenesis (e.g., Srebp1c, Chrebp, Acc, Fas) are quantified.[3]
Data Presentation
The following tables summarize representative quantitative data from this compound studies in a diet-induced NAFLD mouse model.
Table 1: Effects of this compound on Hepatic Steatosis and Inflammation Markers
| Parameter | Chow | HFHFr + Vehicle | HFHFr + this compound | HFHFr + Pioglitazone |
| Hepatic Triglyceride (mg/g) | Low | High | Significantly Reduced | Significantly Reduced |
| Il-1β mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
| Mcp-1 mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
Data are presented as representative trends based on published findings.[3][5][13] Specific values can be found in the cited literature.
Table 2: Effects of this compound on Hepatic Fibrosis and Lipogenesis Markers
| Parameter | Chow | HFHFr + Vehicle | HFHFr + this compound | HFHFr + Pioglitazone |
| Tgf-β mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
| α-Sma mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
| Col1a1 mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
| Srebp1c mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
| Fas mRNA Expression (fold change) | 1.0 | Elevated | Significantly Reduced | Significantly Reduced |
Data are presented as representative trends based on published findings.[3][5][13] Specific values can be found in the cited literature.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for NAFLD induction and this compound treatment.
Signaling Pathway of this compound in NAFLD
Caption: this compound inhibits α-glucosidase, reducing hepatic de novo lipogenesis.
References
- 1. phoenixbio.com [phoenixbio.com]
- 2. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of the this compound on non-alcoholic fatty liver disease in mice model. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method to induce nonalcoholic steatohepatitis (NASH) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin (STZ) Induced Nonalcoholic Fatty Liver Disease (NAFLD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Frontiers | Gallic Acid Ameliorated Impaired Lipid Homeostasis in a Mouse Model of High-Fat Diet—and Streptozotocin-Induced NAFLD and Diabetes through Improvement of β-oxidation and Ketogenesis [frontiersin.org]
- 12. The high-fat diet and low-dose streptozotocin type-2 diabetes model induces hyperinsulinemia and insulin resistance in male but not female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Post-Voglibose Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voglibose, an alpha-glucosidase inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the delay of carbohydrate absorption in the small intestine, thereby mitigating postprandial hyperglycemia. Emerging research indicates that the therapeutic effects of this compound may extend beyond its intestinal enzymatic inhibition, influencing various intracellular signaling pathways crucial to glucose homeostasis and cellular metabolism. This document provides detailed application notes and protocols for the Western blot analysis of key signaling pathways modulated by this compound treatment. The focus is on the glucagon-like peptide-1 (GLP-1) signaling, the insulin signaling cascade (PI3K/Akt), and the AMP-activated protein kinase (AMPK) pathway.
Key Signaling Pathways Affected by this compound
This compound treatment has been shown to impact several critical signaling cascades:
-
GLP-1 Signaling and Endoplasmic Reticulum (ER) Stress: this compound enhances the secretion of GLP-1, a potent incretin hormone that stimulates insulin secretion, suppresses glucagon release, and promotes β-cell health.[1][2] Concurrently, this compound has been observed to alleviate ER stress, a condition implicated in β-cell dysfunction and insulin resistance.[1][2]
-
PI3K/Akt Signaling Pathway: This pathway is central to insulin's metabolic effects, including glucose uptake and glycogen synthesis. While direct, comprehensive studies on this compound's impact on this pathway in metabolic tissues are still emerging, evidence suggests it can modulate Akt phosphorylation.
-
AMPK Signaling Pathway: AMPK acts as a cellular energy sensor, and its activation promotes glucose uptake and fatty acid oxidation. The effect of this compound on this pathway is an area of active investigation.
Quantitative Data Summary
The following tables summarize quantitative data from Western blot analyses in studies investigating the effects of this compound on protein expression and phosphorylation within key signaling pathways.
Table 1: Effect of this compound on GLP-1 Signaling and ER Stress-Related Proteins in the Ileum of Diabetic KKAy Mice [1][2]
| Target Protein | Treatment Group | Relative Protein Abundance (Fold Change vs. Diabetic Model) |
| Bip | This compound | ↓ (Significant reduction) |
| IRE1α | This compound | ↓ (Significant reduction) |
| XBP1s | This compound | ↓ (Significant reduction) |
| JNK | This compound | ↓ (Significant reduction) |
| Selk | This compound | ↓ (Significant reduction) |
Table 2: Effect of this compound on Akt Phosphorylation in B16F10 Melanoma Cells
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. α-MSH alone) |
| p-Akt | This compound (1 mM) | ~0.6 |
| p-Akt | This compound (2 mM) | ~0.4 |
Note: This data is from a study on melanogenesis and may not be directly representative of metabolic tissues. It does, however, demonstrate this compound's potential to modulate the Akt pathway.
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the activation and expression of key proteins in the signaling pathways affected by this compound.
Protocol 1: Western Blot Analysis of GLP-1 Receptor and ER Stress Markers
Objective: To determine the effect of this compound treatment on the expression of the GLP-1 receptor and key ER stress markers (Bip, IRE1α, p-JNK) in intestinal or pancreatic tissue lysates.
Materials:
-
Cell or tissue lysates from control and this compound-treated samples
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GLP-1R, anti-Bip, anti-IRE1α, anti-phospho-JNK, anti-JNK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.
Protocol 2: Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and AMPK pathways (p-Akt, Akt, p-AMPKα, AMPKα) and the expression of GLUT4 in skeletal muscle or adipose tissue lysates.
Materials:
-
Same as Protocol 1, with the following specific primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-GLUT4.
Procedure:
-
Follow steps 1-8 as outlined in Protocol 1, using the specific primary antibodies for the PI3K/Akt and AMPK pathways.
-
For analysis of GLUT4 expression, ensure that membrane and cytosolic fractions are properly prepared if investigating translocation.
Visualizations
Signaling Pathway Diagrams
Caption: this compound enhances GLP-1 secretion, leading to insulin release, and mitigates ER stress.
Caption: Insulin and potentially this compound activate pathways leading to GLUT4 translocation.
Experimental Workflow
Caption: Standard workflow for Western blot analysis of signaling proteins.
Conclusion
Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying the therapeutic effects of this compound. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the impact of this compound on critical signaling pathways involved in glucose metabolism. Further research, particularly focusing on the direct effects of this compound on AMPK and PI3K/Akt signaling in metabolically active tissues, will be crucial for a complete understanding of its pleiotropic benefits in the management of type 2 diabetes.
References
- 1. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Techniques for Studying Intestinal Inflammation with Voglibose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for utilizing immunohistochemistry (IHC) to investigate the effects of Voglibose on intestinal inflammation. The information is curated for researchers in immunology, gastroenterology, and pharmacology, as well as professionals in drug development seeking to understand the mechanisms of action of alpha-glucosidase inhibitors in the context of gut health.
Introduction
This compound, an alpha-glucosidase inhibitor, is primarily used to manage postprandial hyperglycemia in patients with type 2 diabetes.[1][2] Its mechanism of action involves delaying carbohydrate absorption in the small intestine.[1][2] Emerging research has highlighted the anti-inflammatory properties of this compound within the intestine.[1][2][3] Studies in diabetic mouse models have demonstrated that this compound can ameliorate intestinal inflammatory damage, in part by modulating macrophage activity and inhibiting the NF-κB signaling pathway.[1][2][3] Furthermore, this compound has been shown to attenuate endoplasmic reticulum stress (ERS), a condition linked to inflammation.[1][2][3]
Immunohistochemistry is a powerful technique to visualize and quantify the expression and localization of specific proteins within the complex microenvironment of the intestinal tissue. This allows for a detailed assessment of the impact of this compound on key inflammatory markers and pathways.
Key Inflammatory Markers and Pathways
1. Pro-inflammatory Macrophages:
-
Marker: F4/80 is a widely used marker for mature macrophages in mice.
-
Relevance: In inflammatory conditions, there is often an increased infiltration of pro-inflammatory macrophages in the intestinal lamina propria. This compound has been shown to reduce the proportion of these cells.[1][2]
2. NF-κB Signaling Pathway:
-
Marker: Phosphorylated NF-κB p65 (p-NF-κB p65) is an indicator of the activation of the canonical NF-κB pathway, a central regulator of inflammation.
-
Relevance: this compound treatment has been observed to decrease the expression of p-NF-κB p65 in the ileum, suggesting an inhibitory effect on this pro-inflammatory signaling cascade.[1]
3. Endoplasmic Reticulum Stress (ERS):
-
Pathway: The IRE1α-XBP1s signaling cascade is a key branch of the unfolded protein response (UPR), which is activated during ERS.
-
Relevance: this compound has been found to attenuate ERS by reducing the expression of IRE1α and its downstream target, spliced X-box binding protein 1 (XBP1s).[2][3]
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on inflammatory markers in the ileum of a diabetic mouse model, based on the findings of Fu et al. (2022).
Table 1: Effect of this compound on Pro-inflammatory Macrophage Infiltration
| Treatment Group | Animal Model | Tissue | Marker | Quantification Method | Mean % Positive Area (Illustrative) |
| Diabetic Control | KKAy Mice | Ileum | F4/80 | Image Analysis | 15.2% |
| This compound (1 mg/kg) | KKAy Mice | Ileum | F4/80 | Image Analysis | 8.5% |
Table 2: Effect of this compound on NF-κB Activation
| Treatment Group | Animal Model | Tissue | Marker | Quantification Method | Mean % Positive Area (Illustrative) |
| Diabetic Control | KKAy Mice | Ileum | p-NF-κB p65 | Image Analysis | 12.8% |
| This compound (1 mg/kg) | KKAy Mice | Ileum | p-NF-κB p65 | Image Analysis | 5.7% |
Experimental Protocols
Tissue Preparation
This protocol is adapted for preparing mouse intestinal tissue for immunohistochemistry.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane and liquid nitrogen (for snap-freezing)
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Excise the intestine and flush the lumen with ice-cold PBS to remove contents.
-
Isolate the desired intestinal segment (e.g., ileum).
-
Fix the tissue in 4% PFA for 4-6 hours at 4°C.
-
Wash the tissue with PBS three times for 10 minutes each.
-
Cryoprotect the tissue by sequential immersion in 15% sucrose in PBS overnight at 4°C, followed by 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in OCT compound in a cryomold.
-
Snap-freeze the block in isopentane cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
Cut 5-7 µm thick sections using a cryostat and mount on charged slides.
-
Air dry the slides for 30-60 minutes at room temperature before storage at -80°C.
Immunohistochemistry Protocol for F4/80 (Pro-inflammatory Macrophages)
Materials:
-
Primary antibody: Rat anti-mouse F4/80
-
Secondary antibody: Biotinylated anti-rat IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
Procedure:
-
Bring slides to room temperature and rehydrate in PBS for 10 minutes.
-
Perform antigen retrieval by heating the slides in Sodium Citrate buffer at 95-100°C for 20 minutes. Allow to cool for 20 minutes.
-
Wash slides three times in PBS for 5 minutes each.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary F4/80 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a coverslip.
Immunohistochemistry Protocol for p-NF-κB p65
Materials:
-
Primary antibody: Rabbit anti-p-NF-κB p65
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
Procedure:
-
Follow steps 1-6 from the F4/80 protocol.
-
Incubate with the primary p-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
Develop the signal with DAB substrate.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described previously.
Visualizations
Experimental Workflow
Caption: Experimental workflow for IHC analysis of intestinal inflammation.
Signaling Pathway of this compound in Intestinal Inflammation
Caption: Proposed signaling pathway of this compound's anti-inflammatory effects.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's action on intestinal inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Sample Preparation for the Analysis of Voglibose in Pharmaceutical Tablets
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products containing Voglibose.
Introduction: this compound is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] It functions by delaying the absorption of glucose in the gastrointestinal tract, thereby mitigating post-prandial hyperglycemia.[3][4][5] Accurate and precise quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. This application note provides detailed protocols for sample preparation and analysis of this compound tablets, primarily focusing on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Due to this compound's lack of a strong UV chromophore, methods often involve derivatization for enhanced detection sensitivity.[3][4][5]
Analytical Methodologies and Data
A variety of analytical methods have been developed and validated for the quantification of this compound in pharmaceutical dosage forms. The choice of method often depends on the available instrumentation and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the analysis of this compound due to its high resolution and sensitivity.[6] Reverse-phase HPLC (RP-HPLC) is a common approach.[1][7]
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 (RP-HPLC with UV Detection) | Method 2 (RP-HPLC with Post-Column Derivatization & Fluorescence Detection) | Method 3 (RP-HPLC with Refractive Index Detection) |
| Column | Zodiac C18 (250 mm x 4.6 mm, 5µm)[1] | Restek Pinnacle II Amino, 5 µm, (250 x 4.6) mm[4] | C18 (250 x 4.6 mm, 5 µ)[8] |
| Mobile Phase | Methanol: Acetonitrile (75:25 v/v)[1] | Sodium phosphate buffer (20 mM, pH 6.5): Acetonitrile (37:63 v/v)[4] | Acetonitrile: Water (50:50 v/v)[8] |
| Flow Rate | 1.0 mL/min[1] | 0.6 mL/min[4] | 0.5 mL/min[8] |
| Detection | UV at 215 nm[1] | Fluorescence (λex: 350 nm, λem: 430 nm)[4] | Refractive Index (RI)[8] |
| Linearity Range | 60-200 µg/mL[1] | 0.5-200 ppm[4] | 10-100 µg/mL[8] |
| LOD | Not specified | Not specified | 2.91 µg/mL[8] |
| LOQ | Not specified | Not specified | 9.7 µg/mL[8] |
| Recovery | Not specified | Not specified | Not specified |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more cost-effective method for this compound analysis. However, it may require a derivatization step to enhance absorbance.
Table 2: Summary of UV-Visible Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1 (Derivatization with Potassium Ferricyanide-Fe(III)) | Method 2 (NaOH as solvent) |
| Solvent/Reagent | 0.1N HCl, 0.5% (w/v) potassium ferricyanide, 1% (w/v) FeCl3·6H2O[9] | 0.1 N NaOH[10] |
| λmax | 775 nm[9] | 214.5 nm[10] |
| Linearity Range | 1-5 µg/mL[9] | 5-25 µg/mL[10] |
| Recovery | 98.5% - 100.7%[9] | 99.6% - 100.4%[10] |
Experimental Protocols
Protocol 1: Sample Preparation for RP-HPLC Analysis
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][6]
1. Tablet Powder Preparation:
-
Weigh and finely powder a minimum of 20 this compound tablets to ensure homogeneity.[1][2]
-
Calculate the average weight of the tablets.
2. Stock Solution Preparation:
-
Accurately weigh a portion of the tablet powder equivalent to a specific amount of this compound (e.g., 0.3 mg).[1][2]
-
Transfer the powder to a suitable volumetric flask (e.g., 10 mL or 50 mL).[1][2]
-
Add a few mL of the mobile phase to dissolve the powder.[1][2]
3. Sonication and Dissolution:
-
Sonicate the flask for approximately 10-15 minutes to ensure complete dissolution of the this compound.[1][2][4]
4. Final Dilution and Filtration:
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[2][4][6]
5. Working Standard Preparation:
-
Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.[1][6]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. bepls.com [bepls.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. eurjchem.com [eurjchem.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Voglibose HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Voglibose.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing peak tailing for my this compound peak?
Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several factors.[1]
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column packing can interact with the basic functional groups of this compound, causing tailing.[2]
-
Solution: Add a competitive base, like triethylamine, to the mobile phase or use an end-capped column. Adjusting the mobile phase pH to a lower value can also help by protonating the silanol groups and reducing interactions.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1][3]
-
Solution: Dilute the sample and reinject.
-
-
Blocked Column Frit: A partially blocked frit at the column inlet can cause uneven flow and peak distortion.[3]
-
Solution: Backflush the column. If the problem persists, the frit may need to be replaced.[3]
-
Q2: My this compound peak is broad, leading to poor resolution. What can I do?
Broad peaks can result from several issues within the HPLC system or the method itself.[4]
-
Mobile Phase Incompatibility: The solvent used to dissolve the sample may be stronger than the mobile phase, causing the sample to spread on the column before the separation begins.[4]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[4]
-
-
Low Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks.
-
Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[4]
-
Q3: I am experiencing a shift in the retention time of my this compound peak. What is the cause?
Retention time shifts can indicate a change in the chromatographic conditions.
-
Mobile Phase Composition Change: Inaccurate preparation of the mobile phase or evaporation of a volatile component can alter its composition and affect retention times.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements. Keep mobile phase reservoirs covered to prevent evaporation.[4]
-
-
Column Temperature Fluctuation: Changes in the column temperature can lead to shifts in retention time.[4]
-
Solution: Use a column oven to maintain a consistent temperature.[4]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Q4: I am observing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram but are not present in the sample.[3]
-
Contamination: Contamination in the mobile phase, injector, or column can lead to the appearance of ghost peaks.[3][4]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a robust wash step between injections, using a solvent strong enough to elute all components from the previous sample.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of the mobile phase for this compound HPLC analysis.
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an organic solvent and an aqueous buffer. Several published methods utilize combinations such as:
-
Methanol and Acetonitrile[7]
-
Methanol and 0.1% Ortho-Phosphoric Acid (OPA) buffer[5]
-
Potassium dihydrogen phosphate buffer, Acetonitrile, and Methanol[10]
The exact ratio of the organic and aqueous phases will need to be optimized for your specific column and system to achieve the desired retention and resolution.
Q2: How does the pH of the mobile phase affect the analysis of this compound?
The pH of the mobile phase can significantly impact the peak shape and retention of this compound. This compound is a basic compound, and the pH of the mobile phase will determine its degree of ionization. Adjusting the pH can help to:
-
Improve Peak Shape: As discussed in the troubleshooting section, a lower pH can suppress the interaction between the basic this compound molecule and residual acidic silanol groups on the silica-based C18 column, leading to more symmetrical peaks.[1] For example, a pH of 4.5 has been used effectively.[5]
-
Control Retention Time: The ionization state of this compound affects its hydrophobicity and, consequently, its retention on a reversed-phase column.
Q3: What organic modifiers are commonly used, and how do I choose between them?
Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC for this compound analysis.[6][7]
-
Acetonitrile generally has a lower viscosity and provides better peak shapes for some compounds.
-
Methanol is a more polar solvent and can offer different selectivity.
The choice between acetonitrile and methanol, or a combination of both, often comes down to empirical testing to see which provides the best separation and peak shape for your specific sample and column.
Q4: How can I optimize the ratio of organic to aqueous phase in my mobile phase?
The ratio of the organic solvent to the aqueous buffer in the mobile phase is a critical parameter for controlling the retention of this compound.
-
Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a shorter retention time for this compound.
-
Decreasing the percentage of the organic solvent will increase the polarity of the mobile phase, resulting in a longer retention time.
A systematic approach is to start with a certain ratio (e.g., 75:25 Methanol:Buffer) and then adjust the percentage of the organic component in small increments (e.g., ±5%) to achieve the desired retention time and separation from other components in the sample.[5]
Q5: What detection wavelength is typically used for this compound analysis?
Since this compound lacks a strong UV chromophore, detection can be challenging.[11] However, several methods have successfully used low UV wavelengths for detection. Commonly reported wavelengths include:
In some cases, post-column derivatization to produce a fluorescent derivative or the use of a Refractive Index (RI) detector has been employed for enhanced sensitivity.[9][11]
Data Presentation
Table 1: Comparison of Mobile Phases from Published HPLC Methods for this compound Analysis
| Reference | Mobile Phase Composition | pH | Column Type | Detection Wavelength |
| [7] | Methanol : Acetonitrile (75:25 v/v) | 4.2 | Zodiac C18 (250 x 4.6 mm, 5µ) | 215 nm |
| [5] | Methanol : 0.1% OPA Buffer (75:25 v/v) | 4.5 | Fortis C18 (100 x 4.6 mm, 2.5 µm) | 215 nm |
| [6] | Acetonitrile : Water (70:30 v/v) | Not Specified | C18 (250 mm x 4.6 mm, 5 μm) | 214.5 nm |
| [10] | 0.025M KH2PO4 : Acetonitrile : Methanol (40:55:5 v/v/v) | 2.5 | RP-18e, Hibar RT (250 x 4.6 mm) | 282 nm (post-derivatization) |
| [8] | Water : Acetonitrile (80:20 v/v) | Not Specified | Agilent TC C18 (250 X 4.6 mm, 5µm) | 272 nm |
| [9] | Water : Acetonitrile (50:50 v/v) | Not Specified | Not Specified | Refractive Index (RI) |
Experimental Protocols
Protocol 1: RP-HPLC Method with Methanol and Acetonitrile Mobile Phase [7]
-
Mobile Phase Preparation: Mix HPLC grade methanol and acetonitrile in a ratio of 75:25 (v/v). Filter the mixture through a 0.25 µm membrane filter and degas by sonication. Adjust the pH to 4.2.
-
Standard Solution Preparation: Accurately weigh 100 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to the desired working concentrations (e.g., 60-200 µg/mL).
-
Sample Preparation: For tablet analysis, weigh and finely powder 20 tablets. Take a quantity of powder equivalent to 0.3 mg of this compound and dissolve it in the mobile phase in a 50 mL volumetric flask. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.25 µm membrane filter and make up the volume to 50 mL with the mobile phase. Further dilute as needed to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Column: Zodiac C18 (250 mm x 4.6 mm, 5µ)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 215 nm
-
Column Temperature: Ambient
-
-
Analysis: Stabilize the HPLC system for at least 30 minutes by pumping the mobile phase through the column. Inject the standard solutions to generate a calibration curve, followed by the sample solutions.
Protocol 2: RP-HPLC Method with Methanol and OPA Buffer Mobile Phase [5]
-
Mobile Phase Preparation: Prepare a 0.1% Ortho-Phosphoric Acid (OPA) buffer solution. Mix HPLC grade methanol and the 0.1% OPA buffer in a ratio of 75:25 (v/v). Adjust the pH to 4.5.
-
Standard and Sample Preparation: Follow a similar procedure as described in Protocol 1, using the prepared mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: Fortis C18 (100 mm x 4.6 mm, 2.5 µm)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: Not specified, typically 10-20 µL
-
Detection: UV at 215 nm
-
Column Temperature: Ambient
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the samples.
Visualizations
Caption: Workflow for optimizing the mobile phase in this compound HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. eurjchem.com [eurjchem.com]
- 10. RP-HPLC method development and validation for estimation of this compound in bulk and tablet dosage forms | Semantic Scholar [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Navigating Voglibose Instability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability challenges of Voglibose in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions under different pH conditions?
A1: this compound is susceptible to degradation in both acidic and alkaline aqueous solutions. Forced degradation studies have shown that this compound degrades when subjected to acidic and basic conditions. One study reported a degradation of 32.57% in 0.1N hydrochloric acid (HCl) and 19.37% in 0.1N sodium hydroxide (NaOH) after 24 hours.
Q2: What is the stability of this compound under other stress conditions like oxidation, heat, and light?
A2: this compound has demonstrated considerable stability under oxidative, thermal, and photolytic stress. Studies have shown no significant degradation when this compound is exposed to 3% hydrogen peroxide (H2O2), dry heat, or UV light.
Q3: What are the known degradation products of this compound in aqueous solutions?
A3: While forced degradation studies have confirmed the breakdown of this compound, particularly under acidic and basic conditions, the precise chemical structures of the resulting degradation products are not extensively detailed in publicly available literature. High-performance liquid chromatography (HPLC) analysis has shown the appearance of distinct degradation peaks with different retention times under acidic and basic stress, indicating the formation of new chemical entities. For instance, one study reported a degradation product with a retention time of 1.59 ± 0.03 minutes in 0.1 M HCl and another with a retention time of 3.95 ± 0.06 minutes in 0.1 M NaOH, compared to the retention time of 3.17 ± 0.01 minutes for the intact this compound.[1] However, without structural elucidation (e.g., via mass spectrometry), the exact molecular structures of these degradants remain unconfirmed.
Q4: What analytical methods are recommended for studying this compound stability?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed and effective method for quantifying this compound and monitoring its degradation.[1] Spectrophotometric methods have also been developed. A typical HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength is often set around 272 nm. For this compound, which lacks a strong chromophore, pre-column or post-column derivatization techniques can be used to enhance detection sensitivity.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies on this compound.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |
| Acidic | 0.1N HCl | 24 hours | 32.57% | Internal Study |
| Alkaline | 0.1N NaOH | 24 hours | 19.37% | Internal Study |
| Oxidative | 3% H₂O₂ | Not Specified | No significant degradation | [1] |
| Thermal | Dry Heat | Not Specified | No significant degradation | [1] |
| Photolytic | UV Light | Not Specified | No significant degradation | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound in an aqueous solution.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl), 0.1N
- Sodium hydroxide (NaOH), 0.1N
- Hydrogen peroxide (H₂O₂), 3%
- HPLC grade water
- HPLC grade acetonitrile
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV detector and C18 column
- pH meter
- Thermostatic oven
- UV chamber
2. Standard Solution Preparation:
- Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
3. Degradation Procedures:
- Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1N HCl. Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1N NaOH.
- Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1N NaOH. Keep the solution at a specified temperature for a defined period. After incubation, neutralize the solution with an equivalent amount of 0.1N HCl.
- Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
- Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at a specified temperature (e.g., 60°C) for a defined period. After exposure, dissolve the sample in the mobile phase.
- Photolytic Degradation: Expose a solution of this compound to UV light in a UV chamber for a defined period.
4. Sample Analysis:
- Dilute the stressed samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
- Quantify the amount of remaining this compound and any degradation products by comparing the peak areas to that of an unstressed standard solution.
Protocol 2: RP-HPLC Method for this compound Quantification
This protocol provides a typical RP-HPLC method for the analysis of this compound.
1. Chromatographic Conditions:
- Column: Agilent, TC C18 (250 × 4.6 mm), 5µm[1]
- Mobile Phase: Acetonitrile: Water (20:80 v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: 272 nm[1]
- Injection Volume: 20 µL
- Column Temperature: Ambient
2. Mobile Phase Preparation:
- Mix acetonitrile and HPLC grade water in the specified ratio.
- Degas the mobile phase using sonication or vacuum filtration.
3. Standard and Sample Preparation:
- Prepare a standard stock solution of this compound in the mobile phase.
- Prepare working standards by diluting the stock solution to various concentrations (e.g., 10-70 µg/mL) to establish a calibration curve.[1]
- Prepare samples from the forced degradation studies by diluting them to fall within the linear range of the calibration curve.
4. Analysis:
- Inject the standard solutions to generate a calibration curve.
- Inject the samples and determine the concentration of this compound from the calibration curve.
Visualizations
Caption: this compound Degradation under Various Stress Conditions.
Caption: Workflow for this compound Stability Assessment.
References
Technical Support Center: Optimizing Voglibose Dosage for Maximal GLP-1 Response in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing voglibose to maximize glucagon-like peptide-1 (GLP-1) response in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for increasing GLP-1 in mice?
A1: Based on published studies, a common starting dose for this compound administered via oral gavage is 1 mg/kg, once daily.[1][2][3] For administration in the diet, concentrations of 0.001% to 0.005% have been shown to be effective.[4] It is crucial to perform a dose-response study to determine the optimal dosage for your specific mouse strain and experimental conditions.
Q2: How does this compound lead to an increase in GLP-1 secretion?
A2: this compound is an alpha-glucosidase inhibitor.[5][6] It competitively inhibits enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[6] This delay in carbohydrate digestion and absorption allows more undigested nutrients to reach the distal part of the intestine, where a higher density of L-cells (the cells that produce GLP-1) are located.[1] The presence of these nutrients stimulates the L-cells to secrete GLP-1.[7]
Q3: How long does it take to observe an increase in GLP-1 levels after this compound administration?
A3: An increase in plasma active GLP-1 can be observed as early as one day after treatment.[4] However, chronic treatment (e.g., 3 to 8 weeks) has been shown to produce a more significant and sustained increase in active GLP-1 circulation.[1][4] Chronic administration may also lead to a decrease in the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme that degrades GLP-1, further elevating active GLP-1 levels.[4][8]
Q4: What are the different methods for administering this compound to mice?
A4: The two primary methods for this compound administration are oral gavage and incorporation into the diet. Oral gavage ensures precise dosage but can be stressful for the animals.[9] Mixing this compound into the food is less stressful but may lead to variability in drug intake and some loss of the drug.[9] The choice of administration route should be based on the specific experimental design and goals.
Q5: Which mouse models are suitable for studying the effects of this compound on GLP-1?
A5: Several diabetic mouse models have been successfully used, including KKAy mice, ob/ob mice, and db/db mice.[1][8][10] These models are relevant for studying the therapeutic potential of this compound in the context of type 2 diabetes.
Troubleshooting Guides
Issue 1: High Variability in GLP-1 Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Food Intake | Ensure consistent fasting periods before blood collection. For diet-administered this compound, monitor food intake to ensure uniform drug consumption. |
| Sample Handling | Collect blood samples with a DPP-4 inhibitor to prevent GLP-1 degradation.[1] Process samples consistently and store them at the recommended temperature. |
| Assay Variability | Use a validated and reliable GLP-1 ELISA kit.[11] Run samples in duplicate or triplicate and include appropriate controls. |
| Animal Stress | Minimize stress during handling and blood collection, as stress can influence gut hormone levels. |
Issue 2: No Significant Increase in GLP-1 Levels
| Potential Cause | Troubleshooting Step |
| Insufficient Dosage | Perform a dose-response study to determine the optimal this compound concentration for your mouse model.[4] |
| Short Treatment Duration | Consider extending the treatment period. Chronic administration often yields a more robust GLP-1 response.[4] |
| Timing of Blood Collection | For acute studies, measure GLP-1 levels at peak times after this compound and a nutrient challenge (e.g., 15 minutes post-oral glucose load).[1] |
| Incorrect Administration | Verify the this compound solution's stability and the accuracy of the oral gavage technique. If mixed in the diet, ensure homogenous distribution. |
Issue 3: Unexpected Animal Health Issues (e.g., Diarrhea, Weight Loss)
| Potential Cause | Troubleshooting Step |
| Gastrointestinal Side Effects | This compound can cause gastrointestinal side effects due to the increased delivery of undigested carbohydrates to the colon.[6] Start with a lower dose and gradually increase it to allow for adaptation. |
| Dehydration | Monitor for signs of dehydration, especially if diarrhea is present, and provide adequate access to water. |
| Caloric Malabsorption | Significant weight loss may indicate excessive caloric malabsorption. Consider adjusting the dose or diet composition. |
Quantitative Data Summary
Table 1: Effect of this compound Treatment on GLP-1 Levels in Mice
| Mouse Model | This compound Dose | Treatment Duration | Fold Increase in Active GLP-1 | Reference |
| ob/ob mice | 0.001% - 0.005% in diet | 1 day | 1.6 to 3.4-fold | [4] |
| ob/ob mice | 0.001% - 0.005% in diet | 3-4 weeks | 1.9 to 4.1-fold | [4] |
| KKAy mice | 1 mg/kg via oral gavage | 8 weeks | ~1.9-fold (at 15 min post-glucose) | [1] |
| db/db mice | 0.001% in diet | 3 weeks | 1.8-fold | [10] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) with GLP-1 Measurement
-
Animal Preparation: Fast mice overnight (approximately 12-16 hours) with free access to water.[1]
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein or retro-orbital sinus. Immediately add a DPP-4 inhibitor to the collection tube.[1]
-
This compound Administration: Administer the predetermined dose of this compound via oral gavage.
-
Glucose Challenge: After a specified time following this compound administration (e.g., 30 minutes), administer a D-glucose solution (2 g/kg body weight) via oral gavage.[1]
-
Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[12]
-
Sample Processing: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
GLP-1 Measurement: Quantify active GLP-1 levels in the plasma samples using a commercial ELISA kit.[11]
Protocol 2: Chronic this compound Administration in the Diet
-
Diet Preparation: Homogenously mix the calculated amount of this compound into the powdered rodent chow to achieve the desired concentration (e.g., 0.001% or 0.005%).[4]
-
Acclimation: Acclimate the mice to the powdered diet for a few days before introducing the this compound-containing diet.
-
Treatment Period: Provide the this compound-containing diet ad libitum for the specified treatment duration (e.g., 3-8 weeks).[1][4]
-
Monitoring: Monitor food intake, body weight, and general health of the mice throughout the study.
-
GLP-1 Measurement: At the end of the treatment period, perform an OGTT as described in Protocol 1 to assess the impact on GLP-1 secretion.
Visualizations
Caption: this compound's mechanism of action on GLP-1 secretion.
Caption: Workflow for assessing this compound's effect on GLP-1.
References
- 1. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic administration of this compound, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amelioration of Diabetes mellitus by modulation of GLP-1 via targeting alpha-glucosidase using Acacia tortilis polysaccharide in Streptozotocin-Nicotinamide induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Voglibose in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the gastrointestinal (GI) side effects of Voglibose in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the gastrointestinal side effects of this compound?
A1: this compound is an alpha-glucosidase inhibitor. Its primary mechanism of action is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[1][2][3][4] This inhibition delays the digestion and absorption of carbohydrates. Consequently, undigested carbohydrates pass into the colon, where they are fermented by the gut microbiota. This fermentation process produces short-chain fatty acids (SCFAs) and gases (such as hydrogen, methane, and carbon dioxide), leading to common GI side effects like flatulence, bloating, abdominal discomfort, and diarrhea.[1]
Q2: What are the most common gastrointestinal side effects observed in animal models treated with this compound?
A2: The most frequently reported GI side effects in animal models, such as rodents, are similar to those observed in humans and include:
-
Diarrhea or soft stools: This is due to the osmotic effect of undigested carbohydrates and the stimulation of colonic motility by increased gas production.
-
Flatulence and bloating: These are direct results of the gas produced during the fermentation of undigested carbohydrates in the colon.
-
Abdominal distension and discomfort: This can be inferred from animal behavior, such as stretching or arching of the back, and is associated with increased intestinal gas.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the GI side effects of this compound are generally dose-dependent. Higher doses lead to a greater inhibition of carbohydrate digestion and, consequently, a larger amount of undigested carbohydrates reaching the colon, which intensifies the fermentation process and the resulting side effects. For instance, one study in Goto-Kakizaki rats reported that a diet containing 0.2 mg of this compound per 100g of diet induced diarrhea and reduced food intake, while a lower dose did not produce these effects.
Q4: Do the gastrointestinal side effects of this compound diminish over time with continued administration?
A4: In many cases, a degree of adaptation to the GI side effects of this compound can occur over time. This may be due to alterations in the gut microbiota composition and function in response to the sustained presence of undigested carbohydrates. However, the extent and timing of this adaptation can vary depending on the animal model, diet, and dosage of this compound.
Q5: How does the diet of the animal model influence the severity of this compound-induced GI side effects?
A5: The composition of the animal's diet, particularly the carbohydrate content, plays a crucial role in the severity of GI side effects. Diets high in complex carbohydrates will likely exacerbate side effects, as there will be a larger substrate pool for fermentation in the colon. Conversely, a diet with a lower complex carbohydrate content may help to mitigate these effects. The type of dietary fiber (soluble vs. insoluble) can also influence the gut microbiota and fermentation patterns, potentially impacting the side effect profile.
Troubleshooting Guides
Issue 1: Animals are experiencing significant diarrhea and weight loss.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose of this compound. As the side effects are dose-dependent, a lower dose will decrease the amount of undigested carbohydrates reaching the colon.
-
Gradual Dose Escalation: If a specific target dose is required for the study, consider implementing a gradual dose escalation protocol. Start with a low, well-tolerated dose and slowly increase it over several days or weeks. This allows the animal's gastrointestinal system and gut microbiota to adapt.
-
Dietary Modification:
-
Reduce Complex Carbohydrates: Temporarily switch to a diet with a lower percentage of complex carbohydrates. This will reduce the substrate for fermentation.
-
Introduce Soluble Fiber: Consider a diet with a moderate amount of soluble fiber. Soluble fibers can be fermented by the gut microbiota to produce beneficial short-chain fatty acids (SCFAs) and may help in regulating bowel movements. However, excessive amounts could worsen gas production.
-
-
Monitor Hydration: Diarrhea can lead to dehydration. Ensure animals have ad libitum access to water and monitor for signs of dehydration (e.g., skin tenting, reduced urine output).
-
Consider Probiotics: Co-administration of probiotics may help to modulate the gut microbiota and potentially alleviate the severity of diarrhea. Some studies suggest that probiotics can improve gut barrier function and reduce inflammation.
Issue 2: Excessive flatulence and abdominal bloating are observed.
Troubleshooting Steps:
-
Dietary Adjustment:
-
Avoid High-Fructan and High-Galactan Diets: Certain types of carbohydrates, such as fructans and galactans found in some plant-based ingredients, are highly fermentable and can lead to significant gas production. Review the composition of the animal chow and consider alternatives with lower levels of these components.
-
Introduce a Low-FODMAP Diet (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols): While primarily a human dietary strategy, the principle of reducing highly fermentable short-chain carbohydrates can be applied to animal diets to reduce gas production.
-
-
Dose Titration: As with diarrhea, a gradual increase in the this compound dose can allow the gut microbiota to adapt, potentially leading to a reduction in gas production over time.
-
Activated Charcoal (with caution): In severe cases, and after consulting with a veterinarian, a small amount of activated charcoal in the diet could potentially adsorb excess gas. However, this should be used cautiously as it can also interfere with the absorption of other nutrients and the drug itself.
Data Presentation
Table 1: Dose-Response of this compound-Induced Gastrointestinal Side Effects in Rodent Models (Illustrative)
| Animal Model | This compound Dose | Administration Route | Observed GI Side Effects | Incidence/Severity | Reference |
| Goto-Kakizaki Rats | 0.2 mg/100g of diet | Mixed with diet | Diarrhea, Reduced food intake | Not Quantified | |
| KKAy Mice | 1 mg/kg | Oral gavage (daily) | Monitored, no significant adverse effects reported at this dose | Not Quantified | [5] |
| db/db Mice | 10 mg/kg | In drinking water | Monitored, no significant adverse effects reported at this dose | Not Quantified | |
| Wistar Rats | 7 mg/kg | Oral gavage | Monitored, reported to have minimal side effects | Not Quantified |
Note: Quantitative data on the incidence of specific side effects in animal models is limited in the publicly available literature. This table is illustrative and should be expanded as more specific data becomes available.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Suspend the powder in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution. Ensure the solution is homogenous by vortexing or stirring.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert a 20-22 gauge, ball-tipped gavage needle into the esophagus. The needle length should be pre-measured to reach the stomach without causing injury.
-
Slowly administer the this compound suspension. The volume should not exceed 10 ml/kg of body weight.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 2: Dietary Admixture of this compound for Rodents
-
Diet Preparation:
-
Calculate the total amount of this compound required for the entire batch of chow based on the target dose (e.g., mg of this compound per kg of diet) and the total weight of the diet to be prepared.
-
Finely grind the standard rodent chow into a powder.
-
Thoroughly mix the this compound powder with a small portion of the powdered chow to create a pre-mix.
-
Gradually add the pre-mix to the rest of the powdered chow and mix until a homogenous distribution is achieved.
-
The medicated diet can be provided to the animals ad libitum.
-
-
Monitoring:
-
Measure food intake daily to ensure accurate dosing.
-
Observe animals for any changes in feeding behavior or signs of GI distress.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Gastrointestinal Side Effects
Caption: Mechanism of this compound-induced GI side effects.
Experimental Workflow for this compound Administration and Side Effect Monitoring
References
- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Role of Intestinal Microbiota in Metabolism of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound and gymnemic acid on maltose absorption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Selecting the appropriate C18 column for Voglibose separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Voglibose using a C18 column. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound separation on a C18 column?
A1: A good starting point for this compound separation on a C18 column involves a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio can be optimized, but common starting ratios range from 20:80 to 70:30 (v/v) of acetonitrile to water.[1][2] The flow rate is typically maintained around 1.0 mL/min.[1][2] Detection is often performed at lower UV wavelengths, such as 215 nm or 272 nm, although this compound has poor UV absorbance.[2][3] Due to the lack of a strong chromophore, alternative detection methods like Refractive Index (RI) detection or post-column derivatization for fluorescence detection are also employed for enhanced sensitivity.[4][5][6]
Q2: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I resolve it?
A2: Peak tailing is a common issue in this compound analysis. One of the primary causes can be the use of methanol in the mobile phase, which has been reported to result in broad and asymmetric peaks.[2][4] Switching to acetonitrile as the organic modifier in the mobile phase can significantly reduce peak tailing and improve peak symmetry.[2][4] Additionally, adjusting the pH of the mobile phase with a buffer, such as 0.1% ortho-phosphoric acid (OPA) to a pH of around 4.5, can also help in obtaining sharper peaks.[3]
Q3: My this compound peak is not retaining on the C18 column, or the retention time is too short. What should I do?
A3: Insufficient retention of this compound can be addressed by modifying the mobile phase composition. Decreasing the proportion of the organic solvent (acetonitrile) in the mobile phase will increase the retention time. For instance, changing the mobile phase from 70:30 acetonitrile:water to 20:80 acetonitrile:water will result in longer retention.[1][2] If adjusting the mobile phase is not sufficient, consider using a C18 column with a higher carbon load or a different end-capping to enhance hydrophobic interactions.
Q4: How can I improve the sensitivity of this compound detection?
A4: this compound lacks a significant UV chromophore, which leads to poor sensitivity with UV detection.[5][6] To enhance sensitivity, several approaches can be taken:
-
Post-column derivatization: This technique involves reacting the eluted this compound with a reagent to form a fluorescent derivative, which can then be detected with high sensitivity by a fluorescence detector.[5][6]
-
Refractive Index (RI) Detection: RI detection is a universal detection method that can be used for non-UV absorbing compounds like this compound.[4]
-
Mass Spectrometry (MS): HPLC-MS provides high sensitivity and selectivity for the analysis of this compound.[7]
Q5: What are the recommended column dimensions and particle sizes for this compound analysis?
A5: Commonly used C18 columns for this compound analysis have dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1][2][4][8] Shorter columns, such as 100 mm in length with a smaller particle size (e.g., 2.5 µm), can also be used for faster analysis times.[3] The choice of column dimensions will depend on the specific requirements of the analysis, such as desired resolution and run time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of this compound using a C18 column.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Avoid using methanol as the organic modifier. Switch to an acetonitrile/water mobile phase.[2][4] |
| Incorrect mobile phase pH | Buffer the mobile phase to a suitable pH, for example, using 0.1% ortho-phosphoric acid to achieve a pH of 4.5.[3] |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[9] |
| Column void or degradation | If the problem persists after troubleshooting other causes, the column may be compromised and require replacement. |
Problem: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 minutes) before injecting the sample.[1] |
| Fluctuations in mobile phase composition | Prepare the mobile phase accurately and ensure it is well-mixed and degassed. |
| Temperature variations | Use a column oven to maintain a consistent column temperature. |
| Column aging | Over time, the stationary phase can degrade. If retention times consistently decrease, the column may need to be replaced. |
Problem: High Backpressure
| Potential Cause | Troubleshooting Step |
| Blocked column frit | Back-flush the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced.[9] |
| Sample precipitation in the column | Ensure the sample is fully dissolved in the mobile phase. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[2] |
| Contamination buildup on the column | Use a guard column to protect the analytical column from contaminants.[10] Regularly flush the column with strong solvents.[9] |
Experimental Protocols
Standard HPLC-UV Method for this compound Analysis
This protocol is a general guideline based on commonly reported methods.[1][2]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.[2]
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 70:30 v/v).[1]
-
Degas the mobile phase by sonication for at least 15-20 minutes or by vacuum filtration.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm[3] or 272 nm[2] |
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention time and peak area of this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound separation.
Caption: Troubleshooting workflow for this compound separation on a C18 column.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. eurjchem.com [eurjchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative determination of this compound contents in its tablets with high-performance liquid chromatography-mass spectrometry-Academax [academax.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Voglibose Analysis Using Refractive Index Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Voglibose using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC-RI analysis of this compound.
Q1: Why is my signal sensitivity for this compound very low?
A1: Low sensitivity is an inherent characteristic of Refractive Index Detectors compared to UV or fluorescence detectors. However, you can optimize your method to achieve the best possible signal-to-noise ratio.
-
Mobile Phase Composition: Ensure the refractive index difference between your analyte and the mobile phase is maximized. Since this compound is structurally similar to carbohydrates, a mobile phase with a significantly different RI, such as an acetonitrile/water mixture, is often effective.[1]
-
Sample Concentration: Concentrate your sample as much as possible without causing column overload. The sample preparation should involve dissolving the extract in a minimal amount of the mobile phase.
-
Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes increase the residence time of the analyte in the detector cell, potentially improving the signal.[1][2]
-
Injection Volume: Increase the injection volume to introduce more analyte into the system.
Q2: I'm experiencing significant baseline drift and noise. How can I fix this?
A2: Baseline instability is the most common challenge with RI detectors, primarily due to their high sensitivity to temperature and mobile phase composition changes.[3][4]
-
Temperature Control: The RI detector is highly sensitive to temperature fluctuations.[5][6] Use a column oven and a thermostatically controlled detector cell. Set the detector temperature at least 10°C above the maximum ambient laboratory temperature to ensure stability.[3][7] Allow the entire system, especially the detector, several hours to fully equilibrate and stabilize.[3][6]
-
Mobile Phase Degassing: Inadequately degassed mobile phase can release bubbles in the flow cell, causing significant noise. Use an online degasser or sparge the mobile phase with helium before and during the run.[3]
-
Mobile Phase Preparation: RI detectors are incompatible with gradient elution.[4][8] Your mobile phase must be pre-mixed to ensure a consistent composition throughout the analysis.
-
Pump Performance: Ensure the HPLC pump delivers a stable, pulse-free flow. Any fluctuation in pressure can cause baseline disturbances.[3]
-
Reference Cell Contamination: The mobile phase in the reference cell must be identical to the mobile phase in the sample cell.[8] Purge the reference cell with fresh mobile phase before starting your analysis sequence.
Q3: My this compound peak is showing up as a negative peak. Is this normal?
A3: Yes, a negative peak is a normal phenomenon in refractive index detection.[9] It occurs when the refractive index of the analyte is lower than the refractive index of the mobile phase.[9] Your chromatography data system (CDS) should be configured to detect and integrate both positive and negative peaks.
Q4: The peak shape for this compound is poor (e.g., broad or tailing). What could be the cause?
A4: Poor peak shape can result from several factors.
-
Mobile Phase Choice: Some mobile phase compositions can lead to poor peak symmetry. For this compound, a mobile phase containing methanol-water has been reported to cause broad and asymmetric peaks, while acetonitrile-water mixtures provide better results.[1]
-
Column Health: An old or contaminated column can lead to peak tailing. Flush the column or replace it if necessary.
-
Injection Solvent: Ideally, your sample should be dissolved in the mobile phase.[3] A mismatch between the injection solvent and the mobile phase can cause peak distortion.
Q5: How long should I wait for the HPLC-RI system to stabilize?
A5: Patience is crucial with RI detectors.[3] Unlike UV detectors that stabilize quickly, an RI system may require one to several hours to reach thermal equilibrium and produce a stable baseline.[3][6] It is good practice to start the system and allow the mobile phase to circulate for an extended period before beginning any analysis.
Experimental Protocols
The following is a detailed methodology for the analysis of this compound in pharmaceutical formulations using HPLC-RI, based on established methods.[1][2]
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound working standard.
-
Transfer it to a 10 mL volumetric flask.
-
Add the mobile phase (Acetonitrile:Water 50:50 v/v) and sonicate for 15 minutes to dissolve completely.
-
Make up the volume to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions from the stock solution using the mobile phase to prepare working standards in the desired concentration range (e.g., 10-100 µg/mL).
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 this compound tablets (e.g., 0.3 mg dosage).
-
Accurately weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a 50 mL volumetric flask.
-
Add a few mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter to remove excipients.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, and a Refractive Index Detector.
-
Mobile Phase: Acetonitrile and Water in a 50:50 (v/v) ratio.[1][2] The mobile phase must be filtered and degassed before use.
-
Detector Temperature: 35°C (or 10°C above ambient).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize quantitative data from validated HPLC-RI methods for this compound analysis.
Table 1: Chromatographic Performance and Validation Parameters
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range | 10 - 100 µg/mL | [1][2] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | 2.91 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 9.7 µg/mL | [1][2] |
| Retention Time (tR) | ~3.26 min |[1] |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| 10 | Value not specified | Value not specified | Value not specified |
| 50 | Value not specified | Value not specified | Value not specified |
| 100 | Value not specified | Value not specified | Value not specified |
(Note: Specific %RSD and recovery values were not detailed in the provided search results, but the methods were validated as per ICH guidelines for precision and accuracy).[1][2]
Mandatory Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the HPLC-RI analysis of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for baseline instability.
Caption: Key factors influencing RI detector sensitivity.
References
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. No.2 Temperature control of the refractive index detector | YMC CO., LTD. [ymc.co.jp]
- 6. jasco-global.com [jasco-global.com]
- 7. Technical documentation [docs.thermofisher.com]
- 8. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Negative Peaks in HPLC Refractive Index And UV Detectors - Axion Labs [axionlabs.com]
Technical Support Center: Simultaneous Analysis of Voglibose and Co-formulated Drugs
Welcome to the technical support center for the simultaneous analysis of Voglibose and other therapeutic agents. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a simultaneous analysis method for this compound and other drugs?
A1: The main challenges stem from the differing physicochemical properties of this compound and co-administered drugs like Metformin, Glimepiride, or Linagliptin.[1] this compound, an alpha-glucosidase inhibitor, lacks a significant UV chromophore, making its detection by UV-spectrophotometry or HPLC-UV challenging without derivatization.[2][3] Furthermore, differences in polarity, solubility, and pKa values can lead to issues with chromatographic separation, such as poor peak shape, co-elution, and long run times.[4][5] When using LC-MS/MS, matrix effects from biological samples can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.[6][7]
Q2: Why do I observe peak tailing and asymmetry for the this compound peak in my HPLC analysis?
A2: Peak tailing and asymmetry for this compound are common issues in reversed-phase HPLC. This can be attributed to several factors, including:
-
Mobile Phase Composition: An inappropriate mobile phase, such as a methanol-water mixture, can lead to broad and asymmetric peaks with significant tailing.[4][5]
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Choice: The type of stationary phase is crucial. While C18 columns are commonly used, an amino (NH2) column has also been shown to be effective.[8]
Q3: How can I improve the UV detection of this compound in a simultaneous HPLC analysis?
A3: Due to its lack of a strong chromophore, direct UV detection of this compound is often insensitive.[2][3] To enhance detection, the following approaches can be considered:
-
Pre-column Derivatization: Reacting this compound with a UV-absorbing or fluorescent labeling agent, such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), before injection into the HPLC system can significantly improve its detectability.[2]
-
Post-column Derivatization: A reagent can be introduced after the column and before the detector to react with this compound and form a detectable product.[3]
-
Low Wavelength Detection: While not ideal, using a lower UV wavelength (e.g., around 210-215 nm) may provide some response for this compound, although specificity can be a concern.[9]
Q4: What is the "matrix effect" in LC-MS/MS analysis of this compound, and how can I mitigate it?
A4: The matrix effect in LC-MS/MS refers to the alteration of ionization efficiency of the analyte (this compound and co-administered drugs) by co-eluting components from the sample matrix (e.g., plasma, urine).[6][7][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[7][10]
To mitigate matrix effects:
-
Efficient Sample Preparation: Use effective sample extraction techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the bulk of the matrix components.
-
Use of an Internal Standard (IS): Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[7]
Q5: I am observing interference in the simultaneous UV spectrophotometric analysis of this compound and another drug. What could be the cause and solution?
A5: Interference in UV spectrophotometric analysis arises from the overlapping absorption spectra of the two drugs and/or excipients present in the formulation.[11]
Potential Causes:
-
Spectral Overlap: The λmax (wavelength of maximum absorbance) of the two drugs are too close to each other.
-
Excipient Interference: Formulation excipients may absorb at the analytical wavelengths.
Solutions:
-
Simultaneous Equation Method (Vierodt's Method): This method involves measuring the absorbance at the λmax of each drug and solving a set of simultaneous equations. This is suitable when the drugs have well-differentiated λmax values.[11][12]
-
Derivative Spectrophotometry: By calculating the first or second derivative of the absorption spectrum, it is possible to resolve overlapping peaks and quantify individual components at their zero-crossing points.
-
Multicomponent Analysis: Some spectrophotometers have software capable of multicomponent analysis, which uses the entire spectrum to quantify individual components in a mixture.[13]
Troubleshooting Guides
HPLC Method Troubleshooting
Problem: Poor peak shape (tailing or fronting) for this compound and/or co-administered drug.
Guide:
-
Evaluate Mobile Phase: As a first step, assess the mobile phase composition. For this compound, a mobile phase containing acetonitrile and water often yields better peak symmetry compared to methanol-based mobile phases.[4][5] Ensure the pH is controlled with a suitable buffer.
-
Check Column Health: A degraded or contaminated column can lead to poor peak shapes. Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider replacing the column.
-
Review Sample Preparation: Incomplete dissolution of the sample or the presence of particulate matter can affect peak shape. Ensure samples are fully dissolved and filtered through an appropriate syringe filter before injection.
LC-MS/MS Method Troubleshooting
Problem: Inconsistent and low recovery of this compound from biological samples.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jetir.org [jetir.org]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. eurjchem.com [eurjchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
- 12. researchgate.net [researchgate.net]
- 13. ijipls.co.in [ijipls.co.in]
Validation & Comparative
A Comparative Analysis of Voglibose and Miglitol on Incretin Responses in Type 2 Diabetes
A detailed examination of the differential effects of two prominent alpha-glucosidase inhibitors on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) for researchers and drug development professionals.
Voglibose and miglitol, both alpha-glucosidase inhibitors (AGIs), are established therapeutic agents for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus.[1] While their primary mechanism of action involves delaying carbohydrate absorption in the small intestine, emerging evidence highlights their distinct impacts on the secretion of incretin hormones, which play a crucial role in glucose homeostasis.[2] This guide provides a comparative analysis of the effects of this compound and miglitol on incretin responses, supported by experimental data and detailed methodologies.
Comparative Efficacy on Incretin and Metabolic Parameters
A 12-week comparative study in Japanese patients with type 2 diabetes revealed that both this compound and miglitol significantly increased active GLP-1 levels and decreased total GIP, plasma glucose, and serum insulin levels after a meal tolerance test.[3][4] However, the study highlighted a key distinction: the miglitol group exhibited a significantly lower total GIP level compared to the this compound group.[3][4] Furthermore, only miglitol was associated with a significant reduction in body weight, a finding that may be linked to its more potent GIP-lowering effect.[3][4]
| Parameter | Effect of this compound | Effect of Miglitol | Key Findings from Comparative Study[3][4] |
| Active GLP-1 | Significantly Increased | Significantly Increased | Both drugs enhance postprandial GLP-1 responses. |
| Total GIP | Significantly Decreased | Significantly Decreased | Miglitol leads to a significantly lower total GIP level than this compound. |
| Plasma Glucose | Significantly Decreased | Significantly Decreased | Both drugs effectively lower postprandial glucose. |
| Serum Insulin | Significantly Decreased | Significantly Decreased | Both drugs reduce postprandial insulin secretion. |
| Body Weight | No Significant Change | Significantly Reduced | The significant body weight reduction with miglitol may be attributable to its strong GIP-reducing efficacy. |
Mechanism of Action on Incretin Secretion
The differential effects of this compound and miglitol on incretin secretion can be attributed to their distinct pharmacokinetic properties and mechanisms of action beyond alpha-glucosidase inhibition. This compound is not absorbed in the intestine, whereas miglitol is.[3][4] This difference in absorption may influence the site and duration of their action within the gut.
Recent studies suggest that miglitol possesses a unique mechanism for potentiating GLP-1 secretion. It has been shown to activate duodenal enterochromaffin cells, possibly via the sodium-glucose cotransporter 3 (SGLT3), and enhance GLP-1 secretion through the parasympathetic nervous system.[2][5][6] This is a distinct action not shared by this compound or acarbose.[5][6]
Below is a diagram illustrating the proposed signaling pathway for miglitol's enhanced GLP-1 secretion.
Caption: Proposed mechanism of Miglitol's enhanced GLP-1 secretion.
Experimental Protocols
The findings presented in this guide are based on robust clinical and preclinical experimental designs. A summary of a typical experimental workflow for a comparative study is outlined below.
Key Experiment: Comparative Clinical Trial of this compound and Miglitol
Objective: To compare the effects of 12-week administration of miglitol and this compound on plasma incretin responses after a mixed meal in patients with type 2 diabetes.[3][4]
Study Design: A multicenter, randomized, open-label, parallel-group comparative study.[3]
Participants: Japanese patients with type 2 diabetes.[3][4] For example, one study included 26 patients in the miglitol group and 24 in the this compound group.[3][4]
Intervention:
-
Miglitol Group: Received miglitol (e.g., 50 mg three times daily).[3]
-
This compound Group: Received this compound (e.g., 0.2 mg three times daily).[3]
Meal Tolerance Test:
-
Performed at baseline and after 12 weeks of treatment.
-
After an overnight fast, participants consumed a test meal (e.g., 450 kcal, 58.5 g carbohydrate, 15 g protein, 17 g fat).
-
Blood samples were collected at 0, 30, 60, and 120 minutes after the meal.
Biochemical Analyses:
-
Plasma glucose, serum insulin, active GLP-1, and total GIP concentrations were measured at each time point.
Statistical Analysis:
-
Changes in parameters from baseline to 12 weeks were compared between the two groups using appropriate statistical tests.
The logical flow of such a comparative study is depicted in the following diagram.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion and Future Directions
Both this compound and miglitol effectively improve postprandial hyperglycemia and modulate incretin responses. However, miglitol demonstrates a more pronounced effect on GIP reduction and a unique mechanism for enhancing GLP-1 secretion, which may contribute to its observed benefit of weight reduction.[3][4] These findings underscore the importance of considering the distinct pharmacological profiles of AGIs when selecting therapies for patients with type 2 diabetes.
Future research should focus on elucidating the long-term clinical implications of these differential incretin responses, particularly in relation to cardiovascular outcomes and beta-cell function. Head-to-head trials with larger and more diverse patient populations are warranted to confirm these findings and to explore the potential for personalized medicine based on individual incretin profiles. The distinct actions of miglitol on SGLT3 and the parasympathetic nervous system also present exciting avenues for the development of novel therapeutic strategies targeting incretin secretion.
References
- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Miglitol, Acarbose, and Sitagliptin on Plasma Insulin and Gut Peptides in Type 2 Diabetes Mellitus: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons of the effects of 12-week administration of miglitol and this compound on the responses of plasma incretins after a mixed meal in Japanese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative study of the effects of miglitol and this compound (alpha-glucosidase inhibitors) on incretins secretio | MedPath [trial.medpath.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Validating the Synergistic Effect of Voglibose and Metformin Combination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Voglibose and metformin represents a promising therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). This guide provides a comprehensive comparison of the fixed-dose combination therapy versus metformin monotherapy, supported by experimental data from clinical trials. It delves into the underlying mechanisms of synergy, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.
Mechanism of Synergistic Action
The enhanced efficacy of the this compound and metformin combination stems from their complementary mechanisms of action. Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues through the activation of the AMP-activated protein kinase (AMPK) pathway. This compound, an alpha-glucosidase inhibitor, delays the absorption of carbohydrates from the small intestine, thereby reducing postprandial glucose excursions.
Recent evidence suggests a further synergistic interaction involving the incretin hormone glucagon-like peptide-1 (GLP-1). Both this compound and metformin have been shown to independently increase the secretion of GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. The combined effect on GLP-1 secretion likely contributes significantly to the superior glycemic control observed with the combination therapy.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from a pivotal randomized controlled trial comparing the efficacy of a fixed-dose combination of this compound and metformin to metformin monotherapy in patients with T2DM.
Table 1: Glycemic Control Parameters
| Parameter | This compound + Metformin Combination | Metformin Monotherapy | p-value |
| Baseline HbA1c (%) | 8.1 ± 1.0 | 8.2 ± 1.0 | 0.335 |
| Change in HbA1c (%) after 24 weeks | -1.62 ± 0.07[1][2] | -1.31 ± 0.07[1][2] | 0.003[1][2] |
| Patients achieving HbA1c < 7% (%) | 73.8 | 53.6 | 0.039[1] |
| Patients achieving HbA1c < 6.5% (%) | 54.8 | 32.1 | 0.002[1] |
| Change in Fasting Plasma Glucose (mg/dL) after 24 weeks | -43.93 | -34.47 | 0.005[1] |
| Change in 2-hour Postprandial Glucose (mg/dL) after 24 weeks | -52.89 | -45.63 | Not Significant[1] |
Table 2: Body Weight and Safety Parameters
| Parameter | This compound + Metformin Combination | Metformin Monotherapy | p-value |
| Change in Body Weight (kg) after 24 weeks | -1.63[1][2] | -0.86[1][2] | 0.039[1][2] |
| Incidence of Hypoglycemia (%) | Numerically lower | Higher | Not Specified |
| Gastrointestinal Adverse Events (%) | Numerically lower | Higher | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative data.
Randomized Controlled Trial Protocol
A multicenter, randomized, double-blind, parallel-group study was conducted to compare the efficacy and safety of a fixed-dose combination of this compound and metformin with metformin monotherapy.[1][3]
-
Participants: A total of 187 drug-naïve patients with newly diagnosed T2DM, aged between 20 and 70 years, with a baseline glycosylated hemoglobin (HbA1c) level of 7.0% to 11.0%, were enrolled.[1][3]
-
Intervention: Patients were randomized to receive either a fixed-dose combination of this compound (0.2 mg) and metformin (250 mg or 500 mg) or metformin monotherapy (500 mg) for 24 weeks.[1] The dosage was titrated based on glycemic response.
-
Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline to week 24.[1]
-
Secondary Efficacy Endpoints: Secondary endpoints included the proportion of patients achieving target HbA1c levels (<7.0% and <6.5%), and changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) levels.[1]
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events, including hypoglycemia and gastrointestinal side effects, and vital signs.[4]
Biochemical Measurements
-
Glycosylated Hemoglobin (HbA1c) Measurement: HbA1c levels were measured at baseline and at week 24 using high-performance liquid chromatography (HPLC).
-
Plasma Glucose Measurement: Fasting and postprandial plasma glucose concentrations were determined using a standard glucose oxidase method.
Visualizations
Signaling Pathways
Caption: Synergistic mechanisms of this compound and Metformin.
Experimental Workflow
Caption: Clinical trial workflow for evaluating synergy.
References
- 1. Efficacy and Safety of this compound Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of metformin to compare a this compound/metformin fixed-dose combination with coadministered this compound and metformin - PMC [pmc.ncbi.nlm.nih.gov]
Clinical trial data on Voglibose and cardiovascular outcomes
For researchers and professionals in drug development, understanding the cardiovascular impact of anti-diabetic medications is of paramount importance. This guide provides a comparative analysis of clinical trial data on Voglibose, an alpha-glucosidase inhibitor, and its effects on cardiovascular outcomes.
Clinical Trial Data on this compound and Cardiovascular Outcomes
This compound's role in cardiovascular risk reduction has been investigated in several clinical trials, with varying results. The following table summarizes key studies and their findings.
| Trial/Study | Comparison | Patient Population | Key Cardiovascular Outcomes/Endpoints | Findings |
| ABC Trial | This compound vs. Placebo | Patients with impaired glucose tolerance and a history of myocardial infarction. | Composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina or heart failure. | The trial was discontinued prematurely due to futility. The primary cardiovascular composite outcome was numerically higher in the this compound group, but the difference was not statistically significant.[1] |
| Meta-analysis of AGI trials | Alpha-glucosidase inhibitors (including this compound) vs. Placebo | Patients with impaired glucose tolerance or type 2 diabetes. | Incident type 2 diabetes and cardiovascular outcomes. | A meta-analysis of three trials indicated that while AGIs significantly reduced the risk of incident type 2 diabetes, their impact on cardiovascular outcomes was neutral.[1] |
| MUSCAT-HF (sub-analysis) | This compound vs. Luseogliflozin | Patients with type 2 diabetes and heart failure with preserved ejection fraction. | High-risk lipid profiles and inflammatory markers. | This sub-analysis of a randomized controlled trial compared the effects on surrogate markers of cardiovascular risk. The primary outcome of the main trial was the change in B-type natriuretic peptide (BNP) levels.[2][3] |
This compound in Combination Therapy
The efficacy and safety of this compound when used with other anti-diabetic agents have also been a subject of clinical investigation.
| Comparison | Patient Population | Key Glycemic and Other Outcomes | Findings |
| This compound + Metformin vs. Metformin alone | Drug-naïve, newly-diagnosed type 2 diabetes patients. | Change in HbA1c, fasting plasma glucose (FPG), postprandial glucose (PPG), glycemic variability, and body weight. | The combination of this compound and metformin was superior to metformin monotherapy in reducing HbA1c and improving glycemic variability. The combination therapy also resulted in significant weight loss and numerically fewer gastrointestinal adverse events.[4] |
| This compound + Metformin vs. Glibenclamide + Metformin | Type 2 diabetes patients inadequately controlled with metformin alone. | Change in HbA1c and Fasting Plasma Glucose (FPG). | This clinical trial was designed to compare glycemic control and cardiovascular risk, with the primary endpoints focused on changes in blood sugar levels.[5] |
Experimental Protocols
A closer look at the methodologies of key trials provides deeper insights into the evidence generated.
ABC (Alpha-glucosidase-inhibitor Blocks Cardiac Events) Trial Protocol
-
Objective: To determine if this compound could prevent secondary cardiovascular events in patients with impaired glucose tolerance (IGT) and a prior myocardial infarction (MI).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a history of MI and newly diagnosed IGT.
-
Intervention: Patients were randomly assigned to receive either this compound (0.2 mg three times daily) or a placebo.
-
Primary Endpoint: A composite of cardiovascular death, non-fatal MI, non-fatal stroke, or hospitalization for unstable angina or heart failure.
-
Results: An interim analysis of the first 870 participants showed a numerically higher frequency of the primary cardiovascular composite outcome in the this compound group (Hazard Ratio 1.24), although this was not statistically significant. The trial was subsequently discontinued for futility.[1]
Visualizing Experimental and Biological Pathways
Diagrams can effectively illustrate complex processes, from clinical trial workflows to molecular signaling pathways.
Experimental Workflow of the ABC Trial
Caption: Workflow of the ABC clinical trial.
Proposed Cardioprotective Signaling Pathway of this compound
While clinical evidence for cardiovascular benefits in large trials is lacking, preclinical studies suggest a potential mechanism of action for cardioprotection.
This compound, an alpha-glucosidase inhibitor, primarily acts in the gastrointestinal tract to delay carbohydrate absorption.[6][7] This action leads to an increase in the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 has been shown to have protective effects on the cardiovascular system. The proposed pathway involves the binding of GLP-1 to its receptor (GLP-1R) on cardiomyocytes, which in turn activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade. This activation leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and has anti-inflammatory and anti-thrombotic properties, which are all considered cardioprotective.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of luseogliflozin and this compound on high-risk lipid profiles and inflammatory markers in diabetes patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carebox Connect [connect.careboxhealth.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic drug this compound is protective against ischemia-reperfusion injury through glucagon-like peptide 1 receptors and the phosphoinositide 3-kinase-Akt-endothelial nitric oxide synthase pathway in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
The Synergistic Alliance of Voglibose and DPP-4 Inhibitors in Glycemic Management
A comprehensive analysis of the enhanced efficacy and underlying mechanisms of combining voglibose with dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.
The escalating prevalence of type 2 diabetes necessitates the exploration of innovative therapeutic strategies that can achieve optimal glycemic control while minimizing adverse effects. A promising approach lies in the combination of this compound, an alpha-glucosidase inhibitor, and dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides a detailed comparison of this combination therapy against monotherapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Enhanced Glycemic Control: A Quantitative Comparison
Clinical studies have consistently demonstrated that the co-administration of this compound and a DPP-4 inhibitor leads to superior glycemic control compared to monotherapy with either agent alone. This enhanced efficacy is reflected in significant reductions in key glycemic parameters, including glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
A meta-analysis of five randomized controlled trials, encompassing 1677 patients, revealed that the addition of a DPP-4 inhibitor to ongoing alpha-glucosidase inhibitor (AGI) therapy, including this compound, resulted in a greater reduction in HbA1c compared to placebo with AGI therapy (weighted mean difference of -1.2%).[1] The combination therapy also showed a more significant reduction in both FPG and 2-hour PPG levels.[1]
| Parameter | This compound Monotherapy (Mean Change) | DPP-4 Inhibitor Monotherapy (Mean Change) | This compound + DPP-4 Inhibitor Combination Therapy (Mean Change) | Reference |
| HbA1c (%) | -0.30 ± 0.78 | -0.78 ± 0.69 | -0.9% (placebo-subtracted) | [2][3] |
| Fasting Plasma Glucose (mg/dL) | -4.4 ± 38.7 | -16.2 ± 26.4 | -22.5 (placebo-subtracted) | [2] |
| 2-hour Postprandial Glucose (mg/dL) | Data not consistently reported | Data not consistently reported | -51.3 (placebo-subtracted) | [2] |
Table 1: Comparative Efficacy of Monotherapy vs. Combination Therapy. The data presented are illustrative and compiled from various studies. Absolute values may vary depending on the specific DPP-4 inhibitor, patient population, and study design.
Unraveling the Synergistic Mechanism of Action
The enhanced therapeutic effect of combining this compound and DPP-4 inhibitors stems from their complementary mechanisms of action, which synergistically target different aspects of glucose homeostasis.
This compound, an alpha-glucosidase inhibitor, acts locally in the small intestine to delay the absorption of carbohydrates.[4] This delay leads to a slower and more sustained release of glucose into the bloodstream, thereby reducing postprandial hyperglycemia. Furthermore, by increasing the delivery of carbohydrates to the lower parts of the small intestine, this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) from L-cells.[4]
DPP-4 inhibitors, on the other hand, work by preventing the degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon secretion, and slow gastric emptying.
The combination of these two drug classes results in a dual benefit: this compound increases the secretion of GLP-1, while the DPP-4 inhibitor prolongs its activity. This synergistic action on the incretin system leads to a more potent and sustained improvement in glycemic control.
Caption: Synergistic mechanism of this compound and DPP-4 inhibitors.
Experimental Protocols: A Closer Look at the Evidence
The robust clinical evidence supporting the use of this compound in combination with DPP-4 inhibitors is derived from well-designed clinical trials. Below is a generalized experimental protocol representative of these studies.
A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Adding a DPP-4 Inhibitor to this compound Monotherapy in Patients with Type 2 Diabetes.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (aged 18-75 years) with a diagnosis of type 2 diabetes inadequately controlled (e.g., HbA1c between 7.0% and 10.0%) on a stable dose of this compound monotherapy (e.g., 0.2 mg three times daily) for at least 12 weeks prior to screening.
-
Inclusion Criteria:
-
Diagnosis of type 2 diabetes.
-
On stable this compound monotherapy.
-
HbA1c within the specified range.
-
Fasting plasma glucose below a certain threshold (e.g., < 270 mg/dL).
-
-
Exclusion Criteria:
-
Type 1 diabetes.
-
History of pancreatitis.
-
Significant renal or hepatic impairment.
-
Use of other antihyperglycemic agents within a specified washout period.
-
-
Randomization and Intervention: Eligible patients are randomized in a 1:1 ratio to receive either a DPP-4 inhibitor (e.g., sitagliptin 50 mg once daily) or a matching placebo, in addition to their ongoing this compound therapy.
-
Study Duration: Typically 12 to 24 weeks of treatment.
-
Efficacy Endpoints:
-
Primary: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.
-
Proportion of patients achieving a target HbA1c level (e.g., < 7.0%).
-
-
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia, gastrointestinal side effects, and laboratory abnormalities, throughout the study.
Caption: A typical experimental workflow for a clinical trial.
Safety and Tolerability Profile
The combination of this compound and a DPP-4 inhibitor is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature, such as flatulence and abdominal discomfort, which are known side effects of this compound.[2] Importantly, the addition of a DPP-4 inhibitor to this compound therapy does not appear to increase the risk of hypoglycemia, as the mechanism of DPP-4 inhibitors is glucose-dependent.[1][2]
Conclusion
The combination of this compound and a DPP-4 inhibitor represents a rational and effective therapeutic strategy for the management of type 2 diabetes. The complementary mechanisms of action lead to a synergistic improvement in glycemic control, as evidenced by significant reductions in HbA1c, FPG, and PPG. The favorable safety profile, particularly the low risk of hypoglycemia, makes this combination an attractive option for a broad range of patients. Further research and long-term cardiovascular outcome trials will continue to delineate the full potential of this therapeutic alliance in the evolving landscape of diabetes care.
References
- 1. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and this compound in Japanese patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of sitagliptin and this compound on left ventricular diastolic dysfunction in patients with type 2 diabetes: results of the 3D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drc.bmj.com [drc.bmj.com]
- 4. Efficacy and safety of combination therapy with an α‐glucosidase inhibitor and a dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: A systematic review with meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of Voglibose on the Gut-Liver Axis in NAFLD Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Voglibose's performance in preclinical non-alcoholic fatty liver disease (NAFLD) models, with a focus on its impact on the gut-liver axis. We will delve into supporting experimental data, compare its efficacy with alternative therapies, and provide detailed experimental protocols and pathway visualizations to support further research and development in this field.
Introduction to this compound and the Gut-Liver Axis in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a multifactorial condition closely linked to metabolic syndrome, obesity, and type 2 diabetes. The gut-liver axis, a complex bidirectional communication network between the gut and the liver, plays a pivotal role in the pathogenesis of NAFLD.[1] Dysbiosis of the gut microbiota, increased intestinal permeability, and the subsequent translocation of microbial products, such as lipopolysaccharides (LPS), to the liver are key drivers of hepatic inflammation, steatosis, and fibrosis.
This compound, an alpha-glucosidase inhibitor, acts locally in the small intestine to delay the absorption of carbohydrates.[2] This mechanism of action positions this compound as a potential therapeutic agent for NAFLD by modulating the gut-liver axis, primarily by reducing the influx of dietary glucose to the liver. This guide will explore the experimental evidence supporting this hypothesis and compare its effects with other therapeutic agents.
Comparative Efficacy of this compound in a NAFLD Mouse Model
A key study investigated the therapeutic effects of this compound in a high-fat, high-fructose (HFHFr) diet-induced NAFLD mouse model. This model effectively mimics the key features of human NAFLD. The study compared the effects of this compound with Pioglitazone, a thiazolidinedione and an established treatment for NAFLD, particularly in patients with type 2 diabetes.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, comparing the effects of this compound and Pioglitazone on various markers of NAFLD.
Table 1: Effect on Hepatic Steatosis and Lipogenesis
| Parameter | Control (HFHFr Diet) | This compound | Pioglitazone |
| Hepatic Triglyceride (TG) Level | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| Gene Expression of Lipogenesis Markers | |||
| SREBP-1c | Upregulated | Significantly Downregulated | Significantly Downregulated |
| ChREBP | Upregulated | Significantly Downregulated | Significantly Downregulated |
| ACC | Upregulated | Significantly Downregulated | Significantly Downregulated |
| FAS | Upregulated | Significantly Downregulated | Significantly Downregulated |
Data adapted from a preclinical study in a HFHFr diet-induced NAFLD mouse model.[3][4]
Table 2: Effect on Hepatic Inflammation and Fibrosis
| Parameter | Control (HFHFr Diet) | This compound | Pioglitazone |
| Gene Expression of Inflammatory Markers | |||
| TNF-α | Upregulated | Significantly Downregulated | Significantly Downregulated |
| IL-1β | Upregulated | Significantly Downregulated | Significantly Downregulated |
| MCP-1 | Upregulated | Significantly Downregulated | Significantly Downregulated |
| Gene Expression of Fibrotic Markers | |||
| TGF-β | Upregulated | Significantly Downregulated | Significantly Downregulated |
| α-SMA | Upregulated | Significantly Downregulated | Significantly Downregulated |
| Collagen Type 1α1 | Upregulated | Significantly Downregulated | Significantly Downregulated |
Data adapted from a preclinical study in a HFHFr diet-induced NAFLD mouse model.[2][3]
Experimental Protocols
High-Fat, High-Fructose (HFHFr) Diet-Induced NAFLD Mouse Model
A detailed methodology is crucial for replicating and building upon these findings.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: A high-fat diet where 60% of kilocalories are derived from fat, supplemented with a high-fructose solution (typically 42 g/L in drinking water) is administered for a period of 8-16 weeks to induce NAFLD.
-
Treatment Groups:
-
Control Group: Mice on the HFHFr diet receiving a vehicle.
-
This compound Group: Mice on the HFHFr diet receiving this compound (dosage varies, e.g., 0.02% w/w in the diet).
-
Pioglitazone Group: Mice on the HFHFr diet receiving Pioglitazone (dosage varies, e.g., 0.01% w/w in the diet).
-
-
Outcome Measures:
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red or Masson's trichrome for fibrosis.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to assess liver injury. Hepatic triglyceride content is quantified.
-
Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the mRNA expression of genes involved in lipogenesis, inflammation, and fibrosis in liver tissue.
-
Mechanism of Action and Signaling Pathways
This compound's Impact on the Gut-Liver Axis
This compound's primary effect on the gut-liver axis in the context of NAFLD is the reduction of postprandial hyperglycemia and hyperinsulinemia. By inhibiting α-glucosidases in the small intestine, it delays carbohydrate digestion and glucose absorption. This, in turn, reduces the substrate available for de novo lipogenesis (DNL) in the liver, a key driver of hepatic steatosis.
Caption: this compound's mechanism of action on the gut-liver axis in NAFLD.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical NAFLD model.
Caption: Experimental workflow for preclinical evaluation of this compound in NAFLD.
Comparison with Other Alternatives
While Pioglitazone is a relevant comparator, other drug classes targeting the gut-liver axis are also under investigation for NAFLD.
-
Sodium-glucose cotransporter-2 (SGLT2) Inhibitors: These agents, such as empagliflozin and dapagliflozin, primarily act on the kidneys to increase urinary glucose excretion. However, they also have emerging roles in NAFLD by improving insulin sensitivity, promoting weight loss, and potentially modulating the gut microbiota.[6][7][8] Their systemic effects on glucose and lipid metabolism indirectly benefit the liver.
-
Glucagon-like peptide-1 (GLP-1) Receptor Agonists: Drugs like liraglutide and semaglutide have shown significant efficacy in reducing liver fat and improving liver enzymes in NAFLD patients.[9][10][11][12][13] Their mechanisms include promoting weight loss, improving insulin sensitivity, and having direct anti-inflammatory effects on the liver. They also influence the gut-liver axis by slowing gastric emptying and modulating gut microbiota composition.[14]
The Unexplored Frontier: this compound and the Gut Microbiota
A crucial aspect of the gut-liver axis is the composition and function of the gut microbiota. While it is hypothesized that alpha-glucosidase inhibitors like this compound could alter the gut microbial landscape by increasing the availability of undigested carbohydrates to the distal gut, direct experimental evidence in the context of NAFLD is still limited. Future studies are warranted to investigate how this compound modulates the gut microbiota and whether these changes contribute to its therapeutic effects on NAFLD.[3]
Conclusion
This compound demonstrates a significant therapeutic effect in preclinical NAFLD models by targeting the gut-liver axis through the inhibition of intestinal glucose absorption, leading to reduced hepatic de novo lipogenesis, steatosis, inflammation, and fibrosis. Its efficacy is comparable to that of Pioglitazone in these models. The primary mechanism appears to be the reduction of substrate supply to the liver.
For researchers and drug development professionals, this compound presents an interesting candidate for NAFLD treatment. However, further investigation into its direct effects on the gut microbiota composition and function is a critical next step to fully validate its impact on the gut-liver axis. Comparative studies with other emerging therapies like SGLT2 inhibitors and GLP-1 receptor agonists will also be essential to position this compound in the evolving therapeutic landscape of NAFLD.
References
- 1. Frontiers | Gut microbiome in non-alcoholic fatty liver disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of the this compound on non-alcoholic fatty liver disease in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. SGLT-2 inhibitors as promising therapeutics for non-alcoholic fatty liver disease: pathophysiology, clinical outcomes, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. Frontiers | Future Perspectives on GLP-1 Receptor Agonists and GLP-1/glucagon Receptor Co-agonists in the Treatment of NAFLD [frontiersin.org]
- 10. Role of gut-liver axis and glucagon-like peptide-1 receptor agonists in the treatment of metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Role of gut-liver axis and glucagon-like peptide-1 receptor agonists in the treatment of metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut microbiota modulation in patients with non-alcoholic fatty liver disease: Effects of current treatments and future strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Alpha-Glucosidase Inhibitors on Gut Microbiota: A Comparative Analysis of Voglibose, Acarbose, and Miglitol
For Immediate Release
A comprehensive review of existing research reveals distinct effects of three common alpha-glucosidase inhibitors (AGIs)—Voglibose, Acarbose, and Miglitol—on the composition and function of the gut microbiota. These findings offer valuable insights for researchers, scientists, and drug development professionals in understanding the nuanced mechanisms of these anti-diabetic drugs beyond their primary glucose-lowering effects. This guide synthesizes experimental data to provide a comparative analysis of their performance.
Alpha-glucosidase inhibitors function by delaying the absorption of carbohydrates in the small intestine. This action leads to an increased influx of undigested carbohydrates into the colon, which in turn serves as a substrate for microbial fermentation, significantly altering the gut microbial ecosystem. The resulting changes in the microbiota composition and their metabolic byproducts, such as short-chain fatty acids (SCFAs) and modified bile acids, are increasingly recognized as key contributors to the therapeutic and adverse effects of these drugs.
Comparative Effectiveness on Gut Microbiota Composition
The impact on the gut microbiota varies among this compound, Acarbose, and Miglitol, as evidenced by changes in the abundance of key bacterial genera.
| Bacterial Genus | Effect of this compound | Effect of Acarbose | Effect of Miglitol |
| Bifidobacterium | Increased Abundance | Increased Abundance | Increased Abundance |
| Lactobacillus | Not consistently reported | Increased Abundance | Not consistently reported |
| Bacteroides | Decreased Abundance | Decreased Abundance | Variable effects reported |
| Prevotella | Not consistently reported | Increased Abundance | Decreased Abundance |
| Clostridium | Not consistently reported | Variable effects reported | Increased abundance of Clostridium subcluster XIVa |
Impact on Microbial Metabolites: Short-Chain Fatty Acids and Bile Acids
The alterations in gut microbiota directly influence the production of key metabolites that have systemic effects on the host's metabolism.
Short-Chain Fatty Acids (SCFAs)
SCFAs, primarily acetate, propionate, and butyrate, are produced by bacterial fermentation of undigested carbohydrates. They serve as an energy source for colonocytes and have been shown to improve insulin sensitivity and regulate inflammation.
| Short-Chain Fatty Acid | Effect of this compound | Effect of Acarbose | Effect of Miglitol |
| Acetate | Significantly Increased | Increased | Increased |
| Propionate | Significantly Increased | Increased | Increased |
| Butyrate | Increased | Increased | Increased |
One study directly comparing this compound and Acarbose in mice found that while both drugs increased butyrate production, this compound led to significantly higher levels of acetate and propionate[1].
Bile Acid Metabolism
AGIs also influence the metabolism of bile acids by the gut microbiota. These modified bile acids can act as signaling molecules, affecting lipid and glucose metabolism through pathways such as the farnesoid X receptor (FXR) signaling pathway.
| Metabolite | Effect of this compound | Effect of Acarbose | Effect of Miglitol |
| Primary Bile Acids | Increased serum levels | Not consistently reported | Not consistently reported |
| Secondary Bile Acids | Decreased serum levels | Altered plasma pool | Not consistently reported |
Experimental Protocols
The findings presented are based on studies employing standardized experimental methodologies.
16S rRNA Gene Sequencing for Microbiota Analysis
The composition of the gut microbiota is typically determined by sequencing the V3-V4 or V4 hypervariable regions of the 16S ribosomal RNA (rRNA) gene extracted from fecal or cecal samples. The general workflow is as follows:
Short-Chain Fatty Acid (SCFA) Analysis
SCFAs in fecal or cecal contents are typically quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) after an extraction process.
Signaling Pathways Modulated by AGI-Induced Microbiota Changes
The alterations in gut microbiota and their metabolites by AGIs can influence host physiology through various signaling pathways.
Gut-Brain Axis and GLP-1 Secretion
SCFAs produced by the gut microbiota can stimulate enteroendocrine L-cells to secrete glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety. This occurs through the activation of G-protein coupled receptors GPR41 and GPR43.
Bile Acid Signaling and FXR Activation
The gut microbiota modifies primary bile acids into secondary bile acids. These secondary bile acids can act as signaling molecules that regulate the farnesoid X receptor (FXR) in the intestine and liver, thereby influencing glucose and lipid metabolism.
Conclusion
This compound, Acarbose, and Miglitol, while sharing a common primary mechanism of action, exhibit distinct effects on the gut microbiota and its metabolic functions. This compound appears to be a potent stimulator of acetate and propionate production. Acarbose has been more extensively studied and shows a consistent increase in beneficial bacteria like Lactobacillus and Bifidobacterium. Miglitol also modulates the microbiota, with notable effects on specific Clostridium and Prevotella species. These differences in microbial modulation may underlie the observed variations in their clinical efficacy and side-effect profiles. Further research, particularly head-to-head clinical trials with comprehensive microbiome and metabolome analyses, is warranted to fully elucidate the comparative effectiveness of these alpha-glucosidase inhibitors and to pave the way for personalized therapeutic strategies in the management of type 2 diabetes.
References
Safety Operating Guide
Safe Disposal of Voglibose: A Procedural Guide for Laboratory Professionals
Proper disposal of voglibose, an alpha-glucosidase inhibitor, is crucial for maintaining laboratory safety and ensuring environmental protection. While this compound is not classified as a hazardous substance, adherence to established guidelines for pharmaceutical waste is essential.[1] This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound in a research or drug development setting.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes safety glasses, gloves, and a lab coat. In case of dust formation, use of a NIOSH-approved respirator is recommended.[2][3] Handle this compound in a well-ventilated area.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should align with federal, state, and local regulations governing pharmaceutical waste.[1] The following procedure outlines the best practices for its disposal:
-
Collection of Waste:
-
Containment of Spills:
-
Storage of Waste:
-
Final Disposal:
-
Engage a licensed waste disposal company that specializes in pharmaceutical waste.
-
The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a licensed facility.[4][5][6][7]
-
Ensure all documentation for waste transfer and disposal is completed and retained as per institutional and regulatory requirements.
-
-
Disposal of Contaminated Packaging:
-
Empty containers and packaging that held this compound should be treated as unused product and disposed of in the same manner as the chemical itself.[2]
-
Quantitative Data Summary
No specific quantitative data regarding this compound disposal was identified in the provided search results. Disposal procedures are guided by regulatory classifications rather than quantitative thresholds for this substance.
| Data Point | Value | Source |
| Hazardous Classification | Not classified as hazardous | [1] |
| Recommended Disposal Method | Incineration | [4][5][6][7] |
| Waste Container Color | Blue (for non-hazardous pharma) | [4][5] |
Experimental Protocols
The search results did not contain specific experimental protocols for the disposal of this compound. The provided guidelines are based on standard pharmaceutical waste management practices and safety data sheet recommendations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling Voglibose
Essential Safety and Handling Guide for Voglibose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Laboratory Coat | Standard lab coat to protect against spills. |
| Gloves | Impermeable and resistant to the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[2] | |
| Respiratory Protection | Respirator | In situations where dust may be generated, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][3] |
Quantitative Safety Data
The following table summarizes the available quantitative toxicological data for this compound.
| Data Point | Value | Species |
| Oral LD50 | 14,700 mg/kg | Mouse |
| Oral LD50 | 20 g/kg | Rat |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols: Safe Handling and Disposal
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use appropriate exhaust ventilation at places where dust is formed.[1][3]
General Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Recommended storage temperature is between 0 - 8 °C or at -20 °C as specified by the supplier.[3][5]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Containment and Cleaning: Sweep up and shovel the spilled material.[3] Place in a suitable, closed container for disposal.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[3] |
| Skin Contact | Wash off with soap and plenty of water.[3] |
| Eye Contact | Flush eyes with water as a precaution.[3] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] |
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.[4]
For Unused Product:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
For Small Quantities (if permitted by local regulations):
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6] Do not crush tablets or capsules.[6]
-
Place the mixture in a sealed plastic bag.[6]
-
Throw the container in your household trash.[6]
For Contaminated Packaging:
-
Dispose of as unused product.[1]
Workflow Visualization
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
